Sulfo-Cy5.5 Azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-[6-(3-azidopropylamino)-6-oxohexyl]-2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N6O13S4/c1-6-49-34-19-17-30-32(24-28(64(52,53)54)26-36(30)66(58,59)60)41(34)43(2,3)38(49)14-9-7-10-15-39-44(4,5)42-33-25-29(65(55,56)57)27-37(67(61,62)63)31(33)18-20-35(42)50(39)23-12-8-11-16-40(51)46-21-13-22-47-48-45/h7,9-10,14-15,17-20,24-27H,6,8,11-13,16,21-23H2,1-5H3,(H4-,46,51,52,53,54,55,56,57,58,59,60,61,62,63) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFSLMCVGRFHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50N6O13S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
999.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sulfo-Cy5.5 Azide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sulfo-Cy5.5 azide is a water-soluble, far-red fluorescent dye that has become an indispensable tool in biological research and drug development. Its exceptional properties, including high water solubility, bright fluorescence, and a bioorthogonal azide group, make it ideal for the precise labeling and tracking of biomolecules in complex biological systems. This guide provides an in-depth overview of this compound, its chemical and spectral characteristics, detailed experimental protocols for its use, and a visual representation of a key experimental workflow.
Core Properties and Chemical Information
This compound is a derivative of the cyanine dye Cy5.5, modified with sulfonate groups to enhance its hydrophilicity and an azide moiety for bioorthogonal conjugation. The sulfonate groups minimize non-specific binding and aggregation in aqueous environments, making it particularly suitable for labeling sensitive biomolecules like proteins and nucleic acids.[1][2] The azide group allows for its specific covalent attachment to molecules containing a terminal alkyne or a strained cyclooctyne via "click chemistry," a highly efficient and specific set of reactions.[3][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C44H50N6O13S4 | [5] |
| Molecular Weight | 999.16 g/mol | |
| Solubility | Water, DMSO, DMF | |
| Storage | -20°C, protected from light | |
| Purity | >96% |
Spectral Characteristics
The fluorescence of this compound lies in the far-red to near-infrared (NIR) region of the electromagnetic spectrum. This is highly advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules, leading to a high signal-to-noise ratio and allowing for deep tissue penetration.
Table 2: Spectral Properties of this compound
| Property | Value | References |
| Excitation Maximum (λex) | ~673-678 nm | |
| Emission Maximum (λem) | ~694-707 nm | |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.18 |
Experimental Protocols
The primary application of this compound is in the labeling of biomolecules through click chemistry. This can be achieved through two main strategies: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of a protein that has been pre-functionalized with a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Copper ligand (e.g., TBTA or BTTAA)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in water or DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of the copper ligand in DMSO/t-BuOH.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the appropriate buffer.
-
Add this compound to the protein solution. A 2-5 fold molar excess of the dye over the protein is a good starting point.
-
Premix the CuSO4 and ligand solutions. Add this mixture to the reaction tube.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the copper(I) catalyst.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which can be identified by its color and by measuring absorbance at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5.5).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~675 nm and using the Beer-Lambert law.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to contain an azide group, followed by imaging. This method is copper-free and thus suitable for live-cell applications.
Materials:
-
Cells of interest
-
Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz)
-
Cyclooctyne-functionalized imaging probe (e.g., DBCO-Sulfo-Cy5.5)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Supplement the cell culture medium with the azide-modified sugar precursor (e.g., 25-50 µM Ac4ManNAz) and incubate for 24-48 hours. This allows the cells to metabolically incorporate the azido sugar into their cell surface glycans.
-
-
Labeling with Sulfo-Cy5.5:
-
Wash the cells twice with warm PBS to remove any unincorporated azido sugar.
-
Prepare a solution of this compound (or a cyclooctyne-modified dye if the cells are azide-labeled) in serum-free cell culture medium (e.g., 5-10 µM).
-
Incubate the cells with the dye solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove the unbound dye.
-
Replace the PBS with fresh, pre-warmed cell culture medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the Cy5.5 channel (e.g., excitation at ~640 nm and emission at ~700 nm).
-
Experimental Workflow and Visualization
The following diagram illustrates a typical experimental workflow for the metabolic labeling and subsequent imaging of cell surface glycans using this compound in a strain-promoted click chemistry reaction.
Applications in Research and Drug Development
The versatility of this compound has led to its adoption in a wide range of applications:
-
Proteomics: Identification and quantification of newly synthesized proteins.
-
Glycobiology: Imaging and tracking of glycans in live cells and organisms like zebrafish.
-
Drug Delivery: Development of targeted drug delivery systems by conjugating this compound to drug carriers for in vivo tracking.
-
High-Resolution Imaging: Super-resolution microscopy techniques to visualize cellular structures with unprecedented detail.
-
Flow Cytometry: Quantification and sorting of labeled cells based on their fluorescence intensity.
References
Sulfo-Cy5.5 Azide: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical and physical properties of Sulfo-Cy5.5 Azide, a water-soluble, near-infrared fluorescent probe. Designed for researchers, scientists, and drug development professionals, this document details the core characteristics, experimental protocols for its application in bioconjugation, and visual representations of its chemical reactivity and experimental workflows.
Core Chemical Properties
This compound is a highly hydrophilic and water-soluble fluorescent dye, making it an ideal candidate for labeling sensitive biological molecules such as proteins, peptides, and oligonucleotides in aqueous environments.[1][2][3] Its four sulfo groups impart a negative charge, which helps to minimize non-specific binding to biomolecules.[1][4] The azide functional group allows for its covalent attachment to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, compiled from various sources. It is important to note that slight variations in values may exist between different suppliers due to differences in measurement conditions and the salt form of the compound.
| Property | Value | References |
| Molecular Formula | C₄₄H₅₀N₆O₁₃S₄ | |
| Molecular Weight | ~999.16 g/mol | |
| Excitation Maximum (λex) | 673 - 678 nm | |
| Emission Maximum (λem) | 694 - 707 nm | |
| Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C, protected from light |
Experimental Protocols: Protein Labeling via Click Chemistry
This compound is predominantly used for the fluorescent labeling of alkyne-modified biomolecules. Below is a detailed protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)
-
Purification resin or column for removing excess dye (e.g., size-exclusion chromatography)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in a suitable reaction buffer.
-
Add the this compound stock solution to the protein solution. A 2-5 molar excess of the dye over the protein is a good starting point.
-
Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Add this catalyst solution to the protein-dye mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).
-
-
Purification:
-
Remove the unreacted this compound and other small molecules by passing the reaction mixture through a size-exclusion chromatography column or using a suitable purification resin.
-
Collect the fractions containing the labeled protein.
-
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy5.5 (around 675 nm).
-
Store the labeled protein at 4°C or -20°C, protected from light.
-
Visualizations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Caption: CuAAC reaction of this compound with an alkyne-modified protein.
Experimental Workflow for Protein Labeling
Caption: Workflow for fluorescently labeling a protein with this compound.
References
Sulfo-Cy5.5 Azide: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Sulfo-Cy5.5 Azide is a water-soluble, far-red fluorescent dye that has become an indispensable tool in biological research and drug development. Its exceptional properties, including high water solubility, intense fluorescence, and a bioorthogonal azide handle, make it ideal for the precise labeling and tracking of biomolecules. This technical guide provides an in-depth overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols and data presentation.
Core Properties and Structure
This compound belongs to the cyanine dye family, known for their high molar extinction coefficients and photostability. The "Sulfo" prefix indicates the presence of sulfonate groups, which impart excellent water solubility, a critical feature for bioconjugation reactions in aqueous environments without the need for organic co-solvents.[1][2] The "Cy5.5" designation refers to its spectral properties, with excitation and emission maxima in the far-red region of the spectrum, minimizing background autofluorescence from biological samples.[1][3] The key functional group is the azide (-N3), which allows for its participation in highly specific and efficient "click chemistry" reactions.[4]
Chemical Structure and Formula:
The chemical formula for this compound is C44H50N6O13S4, and its molecular weight is approximately 999.16 g/mol .
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for experimental planning.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C44H50N6O13S4 | |
| Molecular Weight | 999.16 g/mol | |
| Solubility | Water, DMSO, DMF | |
| Purity | >90% (typical) | |
| Storage Conditions | -20°C, protected from light |
Table 2: Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~673-678 nm | |
| Emission Maximum (λem) | ~694-707 nm | |
| Molar Extinction Coefficient | ~190,000 cm-1M-1 |
Experimental Protocols
The primary application of this compound is the fluorescent labeling of biomolecules via click chemistry. This bioorthogonal reaction involves the specific and efficient coupling of the azide group on the dye with an alkyne-functionalized biomolecule. The two main types of click chemistry reactions used are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Detailed Protocol: Labeling of an Alkyne-Modified Protein with this compound via CuAAC
This protocol provides a general framework for the copper-catalyzed click chemistry labeling of a protein that has been metabolically or chemically modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-7.5. Note: Avoid buffers containing primary amines like Tris.
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Reducing agent solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)
-
Copper chelating ligand solution (e.g., 100 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water)
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
-
Nuclease-free water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh a 50 mM stock solution of sodium ascorbate in nuclease-free water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in order:
-
Alkyne-modified protein (e.g., 1 mg at 2-10 mg/mL in PBS)
-
This compound stock solution (use a 5 to 20-fold molar excess over the protein)
-
THPTA solution (to a final concentration of 1-5 mM)
-
CuSO4 solution (to a final concentration of 0.1-1 mM)
-
-
Vortex the mixture gently.
-
-
Initiation of the Click Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
Gently vortex the tube to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. For some proteins, incubation at 4°C overnight may be beneficial.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and other reaction components by size-exclusion chromatography.
-
Equilibrate a Sephadex G-25 column with PBS.
-
Apply the reaction mixture to the column.
-
Elute the labeled protein with PBS. The brightly colored, labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo-Cy5.5).
-
Analyze the labeled protein by SDS-PAGE to confirm conjugation and purity. The labeled protein should show a fluorescent band at the expected molecular weight.
-
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows associated with the use of this compound.
Caption: Core Structure and Key Properties of this compound.
Caption: Experimental Workflow for Labeling Biomolecules with this compound.
Applications in Research and Drug Development
The unique characteristics of this compound make it a valuable reagent in a wide range of applications for researchers, scientists, and drug development professionals:
-
Fluorescence Microscopy and Cellular Imaging: Its far-red emission is ideal for high-contrast imaging of cells and tissues with minimal autofluorescence, enabling the visualization of labeled proteins, glycans, or nucleic acids within their native cellular environment.
-
In Vivo Imaging: The long-wavelength excitation and emission of Sulfo-Cy5.5 allow for deeper tissue penetration, making it suitable for non-invasive imaging in small animal models to track the biodistribution of labeled drugs or biomolecules.
-
Flow Cytometry: The bright fluorescence of Sulfo-Cy5.5 provides a strong signal for the detection and quantification of labeled cells or subcellular components.
-
Drug Discovery and Development: this compound can be used to fluorescently tag small molecule drug candidates, allowing for the study of their uptake, localization, and target engagement within cells. This is particularly useful in the development of targeted therapies and antibody-drug conjugates.
-
Proteomics and Glycomics: By metabolically incorporating alkyne-modified sugars or amino acids, researchers can use this compound to specifically label and identify newly synthesized proteins or glycans, providing insights into cellular metabolism and disease states.
References
Sulfo-Cy5.5 Azide: A Comprehensive Technical Guide to its Fluorescence Spectrum and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core photophysical properties of Sulfo-Cy5.5 azide, a water-soluble, far-red fluorescent dye. Designed for high-performance applications, this guide offers a consolidated summary of its spectral characteristics, detailed experimental protocols for its use, and visual representations of key processes to support your research and development endeavors.
Core Photophysical Properties of this compound
This compound is a member of the cyanine dye family, known for its high molar extinction coefficient and strong fluorescence emission in the near-infrared (NIR) region of the spectrum.[1][2][3] The presence of four sulfo groups imparts excellent water solubility and minimizes non-specific binding by creating a net negative charge.[1][3] These characteristics make it an ideal candidate for labeling biomolecules in aqueous environments.
The azide functional group allows for its covalent attachment to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to cyclooctyne-modified molecules via strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".
The quantitative photophysical data for this compound, as compiled from various sources, are summarized in the table below. It is important to note that slight variations in the excitation and emission maxima may be observed depending on the solvent environment and the specific instrumentation used for measurement.
| Photophysical Property | Reported Value |
| Excitation Maximum (λex) | ~673 - 678 nm |
| Emission Maximum (λem) | ~694 - 707 nm |
| Molar Extinction Coefficient (ε) | ~190,000 cm⁻¹M⁻¹ |
| Stokes Shift | ~19 - 34 nm |
| Solubility | Good in water, DMF, and DMSO |
Experimental Protocols
Measurement of Fluorescence Spectrum
This protocol outlines the general procedure for measuring the fluorescence excitation and emission spectra of this compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
-
Quartz cuvettes
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as water or DMSO.
-
Working Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration that yields an absorbance of approximately 0.05 at the excitation maximum in a 1 cm path length cuvette. This is to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (e.g., 694 nm).
-
Scan a range of excitation wavelengths (e.g., 600 nm to 690 nm).
-
The wavelength that gives the highest fluorescence intensity is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined excitation maximum (λex).
-
Scan a range of emission wavelengths (e.g., 680 nm to 800 nm).
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
-
Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for the covalent labeling of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a stock solution of THPTA in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the this compound solution.
-
Add the THPTA solution to the CuSO₄ solution and mix well. This ligand stabilizes the Cu(I) oxidation state.
-
Add the CuSO₄/THPTA mixture to the protein-dye solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of reactants should be optimized for each specific protein.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~675 nm).
-
Visualizations
The following diagrams illustrate the fundamental process of fluorescence and a typical experimental workflow for using this compound.
References
An In-depth Technical Guide to Sulfo-Cy5.5 Azide: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Sulfo-Cy5.5 azide is a water-soluble, far-red fluorescent dye that has become an invaluable tool in biological research and drug development. Its utility stems from the presence of an azide functional group, which allows for its covalent attachment to other molecules via "click chemistry." This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of biomolecules in complex environments, including within living cells. The sulfonate groups on the cyanine dye core enhance its water solubility, minimizing aggregation and non-specific binding, which is particularly advantageous for labeling sensitive proteins and for applications in aqueous buffers.
This guide provides a comprehensive overview of the spectral properties of this compound, detailed protocols for its use in common bioconjugation techniques, and a visualization of a typical experimental workflow for protein labeling and analysis.
Core Properties of this compound
The spectral properties of this compound are critical for designing fluorescence-based experiments. As a far-red dye, it offers the advantage of reduced autofluorescence from biological samples, leading to a higher signal-to-noise ratio. It is important to note that the exact excitation and emission maxima can vary slightly depending on the supplier and the local chemical environment (e.g., solvent polarity).
Spectral and Physicochemical Data
The quantitative data for this compound are summarized in the table below. Data from multiple suppliers are included to provide a comprehensive overview.
| Property | Value (Source A)[1] | Value (Source B)[2] | Value (Source C)[3] |
| Excitation Maximum (λex) | 678 nm | 673 nm | ~675 nm |
| Emission Maximum (λem) | 694 nm | 707 nm | ~694 nm |
| Molar Extinction Coeff. | 190,000 cm⁻¹M⁻¹ | Not Specified | Not Specified |
| Molecular Weight | 999.2 g/mol | Not Specified | 1102.43 g/mol |
| Solubility | Water, DMSO, DMF | Not Specified | Not Specified |
Experimental Protocols
This compound is primarily used in two types of click chemistry reactions for bioconjugation: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The choice between these two methods depends on the specific application, particularly whether the presence of a copper catalyst is permissible.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
CuAAC is a highly efficient reaction for conjugating this compound to a protein that has been metabolically or chemically modified to contain a terminal alkyne group. This protocol is adapted for labeling a protein lysate.
Materials:
-
Alkyne-modified protein lysate (1-5 mg/mL) in an appropriate buffer
-
This compound
-
100 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water
-
20 mM Copper(II) Sulfate (CuSO₄) in water
-
300 mM Sodium Ascorbate in water (prepare fresh)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol and/or Chloroform for protein precipitation
-
1.5 mL microcentrifuge tubes
Methodology:
-
Prepare the Reaction Cocktail: In a 1.5 mL microcentrifuge tube, combine the following reagents in the specified order. The volumes below are for a final reaction volume of 200 µL.
-
50 µL of alkyne-modified protein lysate
-
100 µL of PBS buffer
-
4 µL of 1 mM this compound in DMSO or water (final concentration: 20 µM, can be optimized)
-
-
Add Copper and Ligand:
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
-
Initiate the Reaction:
-
Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.
-
Vortex the tube briefly to ensure thorough mixing.
-
-
Incubation:
-
Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.
-
Incubate at room temperature for 30-60 minutes.
-
-
Protein Precipitation (to remove unreacted dye):
-
Add 600 µL of methanol to the 200 µL reaction mixture and vortex.
-
Add 150 µL of chloroform and vortex.
-
Add 400 µL of deionized water and vortex. .
-
Centrifuge at 13,000-20,000 x g for 5 minutes. A protein pellet will form at the interface of the aqueous and organic layers.
-
Carefully remove the upper aqueous layer.
-
Add another 450 µL of methanol, vortex, and centrifuge again for 5 minutes.
-
Carefully remove and discard the supernatant.
-
-
Sample Preparation for Analysis:
-
Air-dry the protein pellet for at least 15 minutes.
-
The labeled protein pellet can be stored at -20°C or resuspended in an appropriate buffer (e.g., SDS-PAGE loading buffer) for downstream analysis like in-gel fluorescence scanning.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
SPAAC is a copper-free click chemistry method, making it ideal for labeling biomolecules in living systems where copper toxicity is a concern. This protocol outlines the labeling of cell surface proteins that have been modified to express a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Adherent mammalian cells cultured on coverslips, metabolically labeled with an azide-containing precursor (e.g., azido sugar for glycosylation analysis).
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Methodology:
-
Prepare Staining Solution: Dilute a stock solution of this compound in HBSS to the desired final concentration (typically 5-25 µM).
-
Cell Preparation:
-
Wash the cells once with pre-warmed PBS to remove residual culture medium.
-
-
Labeling Reaction:
-
Replace the PBS with the this compound staining solution.
-
Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator. The optimal time should be determined empirically.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS to remove any unreacted dye.
-
-
Fixation and Permeabilization (Optional):
-
If intracellular structures are to be co-stained, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
-
Counterstaining and Mounting:
-
If desired, incubate with a nuclear counterstain like DAPI.
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for Sulfo-Cy5.5 (Excitation: ~675 nm, Emission: ~700 nm) and any other fluorophores used.
-
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the chemical principles and a typical experimental workflow involving this compound.
References
Sulfo-Cy5.5 Azide: A Technical Guide to its Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Sulfo-Cy5.5 Azide, a water-soluble, far-red fluorescent dye. Designed for professionals in research and drug development, this document details the quantum yield and extinction coefficient of this versatile fluorophore, outlines the experimental protocols for their determination, and illustrates its application in bioorthogonal chemistry.
Core Photophysical Properties
This compound is a member of the cyanine dye family, known for its exceptional brightness and photostability. Its key photophysical parameters are summarized below, with values collated from various suppliers and related compounds to provide a representative range. The presence of sulfo-groups enhances its water solubility, making it an ideal candidate for labeling biological molecules in aqueous environments with minimal non-specific binding.[1]
| Property | Value | Source |
| Quantum Yield (Φ) | 0.18 - 0.21 | BOC Sciences[], Lumiprobe (for Sulfo-Cy5.5 carboxylic acid)[3] |
| Molar Extinction Coefficient (ε) | 195,000 - 250,000 M⁻¹cm⁻¹ | BroadPharm (for Sulfo-Cy5.5 carboxylic acid)[4], BOC Sciences[] |
| Excitation Maximum (λex) | ~673 - 678 nm | MedchemExpress.com, BOC Sciences |
| Emission Maximum (λem) | ~691 - 707 nm | Lumiprobe (for Sulfo-Cy5.5 carboxylic acid), MedchemExpress.com |
Experimental Protocols
Accurate determination of the quantum yield and molar extinction coefficient is crucial for the quantitative use of fluorescent probes. The following sections detail the standard methodologies for measuring these key parameters.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined spectrophotometrically using the Beer-Lambert law, which describes the linear relationship between absorbance, concentration, and path length.
Methodology:
-
Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in a suitable solvent (e.g., water, DMSO, or DMF) with a precisely known concentration.
-
Serial Dilutions: A series of dilutions are prepared from the stock solution to create a range of concentrations.
-
Spectrophotometric Measurement: The absorbance of each dilution is measured at the absorption maximum (λmax) using a UV-Vis spectrophotometer. A blank measurement using the solvent alone is performed to zero the instrument.
-
Data Analysis: A plot of absorbance versus concentration is generated. The data should yield a straight line that passes through the origin.
-
Calculation: The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). The slope of the absorbance vs. concentration plot is equal to ε × l.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield is typically determined using the comparative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Methodology:
-
Standard Selection: A fluorescent standard with a known quantum yield and spectral properties that overlap with this compound is chosen.
-
Solution Preparation: A series of dilutions of both the this compound sample and the standard are prepared in the same solvent. The concentrations are adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: The absorbance of each solution is measured at the chosen excitation wavelength.
-
Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer at the same excitation wavelength used for the absorbance measurements. It is critical to keep all instrument settings (e.g., excitation and emission slit widths) constant for all measurements.
-
Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is calculated for each spectrum.
-
Graphical Analysis: A plot of the integrated fluorescence intensity versus absorbance is created for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients (slopes) of the intensity vs. absorbance plots for the sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and the standard (if different).
-
References
A Technical Guide to Cyanine Dyes for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Cyanine dyes have become indispensable tools in modern biological and biomedical research, offering a versatile platform for fluorescently labeling and visualizing a wide array of biomolecules and cellular processes. Their bright fluorescence, photostability, and tunable spectral properties make them ideal for a range of applications, from high-resolution microscopy to in vivo imaging. This guide provides an in-depth overview of cyanine dyes, their properties, and their application in biological imaging, complete with detailed experimental protocols and visual workflows.
The Core of Cyanine Dyes: Structure and Properties
Cyanine dyes are a class of synthetic organic molecules characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain.[1][2] The length of this conjugated chain is a key determinant of the dye's absorption and emission spectra; a longer chain results in a shift towards longer wavelengths, moving from the visible to the near-infrared (NIR) spectrum.[3][] This structural tunability allows for the creation of a series of dyes (e.g., Cy3, Cy5, Cy7) with distinct spectral characteristics, enabling multicolor imaging applications.[5]
Key advantages of cyanine dyes over traditional fluorophores like fluorescein and rhodamine include their higher molar extinction coefficients, leading to brighter signals, and greater photostability, which is crucial for long-term imaging experiments. Furthermore, the availability of reactive derivatives, such as N-hydroxysuccinimide (NHS) esters and maleimides, facilitates the covalent labeling of various biomolecules, including proteins, antibodies, and nucleic acids.
Classification of Cyanine Dyes
Cyanine dyes can be broadly classified based on their core structure and solubility:
-
Non-sulfonated Cyanine Dyes: These dyes are generally soluble in organic solvents and are suitable for labeling biomolecules in non-aqueous environments or for applications where membrane permeability is desired.
-
Sulfonated Cyanine Dyes: The addition of sulfonate groups significantly increases the water solubility of cyanine dyes, making them ideal for labeling proteins and other biomolecules in aqueous buffers. This modification also reduces dye aggregation, which can lead to fluorescence quenching.
Photophysical Properties
The selection of a cyanine dye for a specific application is primarily guided by its photophysical properties. The following tables summarize the key quantitative data for some of the most commonly used cyanine dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |
| Sulfo-Cy3 | ~554 | ~568 | ~150,000 | ~0.09 |
| Cy3.5 | ~581 | ~596 | ~150,000 | ~0.15 |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.20-0.30 |
| Sulfo-Cy5 | ~646 | ~662 | ~250,000 | ~0.20 |
| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.28 |
| Cy7 | ~747 | ~776 | ~250,000 | ~0.28 |
| Sulfo-Cy7 | ~750 | ~773 | ~199,000 | ~0.13 |
Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.
Key Applications and Experimental Protocols
The versatility of cyanine dyes has led to their widespread adoption in numerous biological imaging techniques. This section details the methodologies for some of the most common applications.
Labeling of Proteins with Cyanine NHS Esters
This protocol outlines the general procedure for labeling proteins with amine-reactive cyanine NHS esters.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
Cyanine NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in a suitable buffer at a concentration of 2-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
-
Prepare the Dye Solution: Immediately before use, dissolve the cyanine NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 using the sodium bicarbonate buffer.
-
Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring. A molar excess of the dye (typically 5-15 fold) is used.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Purification of the Conjugate: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS.
-
Characterization of the Conjugate: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
Immunofluorescence Staining of Cells
This protocol describes a general workflow for indirect immunofluorescence staining of cultured cells using cyanine dye-conjugated secondary antibodies.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody
-
Cyanine dye-conjugated secondary antibody
-
Mounting medium with an antifade reagent
-
DAPI (optional, for nuclear counterstaining)
Procedure:
-
Cell Fixation:
-
Wash the cells briefly with PBS.
-
Fix the cells with fixation buffer for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the cyanine dye-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Incubate with DAPI for nuclear staining.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the cyanine dye and DAPI.
In Vivo Imaging in Mice
Cyanine dyes, particularly those in the near-infrared (NIR) spectrum (e.g., Cy5.5, Cy7, Cy7.5), are well-suited for in vivo imaging due to their ability to penetrate deeper into tissues with reduced autofluorescence.
Materials:
-
Nude mice
-
Cyanine dye-labeled biomolecule or drug
-
DMSO or other suitable solvent
-
In vivo imaging system
Procedure:
-
Preparation of Labeled Agent: Prepare the cyanine dye-conjugated molecule as described in section 2.1.
-
Animal Preparation: Anesthetize the nude mouse according to approved animal protocols.
-
Injection: Dilute the labeled agent in a suitable vehicle (e.g., DMSO/saline). Inject a defined volume (e.g., 200 µL) into the tail vein of the mouse. The optimal dosage needs to be determined empirically.
-
Imaging:
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire images at various time points post-injection to monitor the biodistribution and accumulation of the labeled agent. The imaging parameters (excitation/emission filters, exposure time) should be optimized for the specific cyanine dye used.
-
-
Ex Vivo Analysis (Optional): After the final in vivo imaging time point, organs can be dissected, fixed, and sectioned for microscopic analysis to confirm the localization of the fluorescent signal.
Advanced Applications and Signaling Pathways
Cyanine dyes are instrumental in studying dynamic cellular processes and signaling pathways.
Monitoring Apoptosis with Annexin V
Apoptosis, or programmed cell death, is characterized by the externalization of phosphatidylserine (PS) on the cell surface. Annexin V, a protein with a high affinity for PS, can be conjugated to cyanine dyes to detect apoptotic cells.
Principle: In early apoptosis, the cell membrane remains intact, but PS is flipped to the outer leaflet. Cyanine-labeled Annexin V binds to this exposed PS, allowing for the identification of apoptotic cells. Co-staining with a membrane-impermeant DNA dye like propidium iodide (PI) can distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Förster Resonance Energy Transfer (FRET) Imaging
FRET is a powerful technique for studying molecular interactions and conformational changes. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The Cy3 and Cy5 pair is a classic combination for FRET experiments due to their significant spectral overlap.
Principle: When a Cy3-labeled molecule and a Cy5-labeled molecule are in close proximity (typically 1-10 nm), excitation of Cy3 can lead to the emission of light from Cy5. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler."
Tracking Receptor Internalization
Cyanine dyes can be conjugated to ligands to study receptor-mediated endocytosis. Upon binding to its receptor on the cell surface, the ligand-dye conjugate is internalized, allowing for the visualization of the trafficking of the receptor-ligand complex through the endocytic pathway.
Calcium Imaging
While traditional calcium indicators are not cyanine-based, the principles of designing fluorescent probes can be applied to develop cyanine-based calcium sensors. These would offer the advantages of longer wavelength excitation and emission, reducing phototoxicity and background fluorescence.
Principle: A cyanine dye could be synthetically modified to incorporate a calcium-chelating moiety, such as BAPTA. Upon binding to calcium, a conformational change in the chelator would alter the electronic environment of the cyanine fluorophore, leading to a change in its fluorescence intensity or spectral properties.
Conclusion
Cyanine dyes represent a powerful and adaptable class of fluorophores that have significantly advanced the field of biological imaging. Their bright, stable, and tunable fluorescence, coupled with the ease of conjugation to biomolecules, makes them suitable for a vast range of applications, from fundamental cell biology to preclinical drug development. By understanding their core properties and mastering the experimental protocols for their use, researchers can effectively harness the potential of cyanine dyes to illuminate the intricate workings of biological systems.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 5. interchim.fr [interchim.fr]
Sulfo-Cy5.5 Azide: A Technical Guide for Labeling Sensitive Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sulfo-Cy5.5 Azide, a superior far-red fluorescent probe for the precise labeling of sensitive biological molecules. This document details the dye's intrinsic properties, provides validated experimental protocols for its use in bioconjugation, and illustrates key experimental workflows, empowering researchers to effectively integrate this powerful tool into their studies.
Introduction to this compound
This compound is a water-soluble, sulfonated cyanine dye functionalized with an azide group.[1] This modification makes it an ideal reagent for bioorthogonal "click chemistry" reactions, specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] Its far-red spectral properties, characterized by excitation and emission maxima in the near-infrared (NIR) window, minimize background autofluorescence from biological samples, enabling high signal-to-noise ratios in complex environments.[3] The enhanced water solubility imparted by the sulfo groups allows for labeling reactions to be performed in aqueous buffers, preserving the native conformation and function of sensitive biomolecules such as proteins, antibodies, and nucleic acids.[4]
Physicochemical and Spectroscopic Properties
The performance of a fluorescent probe is dictated by its inherent chemical and physical characteristics. This compound exhibits a favorable combination of properties that make it a robust tool for a variety of fluorescence-based applications.
| Property | Value | Reference(s) |
| Molecular Weight | ~999.16 g/mol | [2] |
| Excitation Maximum (λex) | ~675 - 678 nm | |
| Emission Maximum (λem) | ~694 nm | |
| Molar Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ at 678 nm | |
| Quantum Yield | ~0.21 | |
| Solubility | High in water and polar organic solvents (DMSO, DMF) | |
| Reactive Group | Azide (-N₃) |
Experimental Protocols
The following sections provide detailed methodologies for the covalent labeling of various biomolecules with this compound using click chemistry.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Proteins
This protocol describes the labeling of a protein containing a terminal alkyne functionality with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification resin (e.g., size-exclusion chromatography (SEC) or affinity chromatography)
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA/TBTA: Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Alkyne-modified protein (final concentration 1-10 mg/mL).
-
This compound (a 5-20 fold molar excess over the protein). The optimal ratio should be determined empirically.
-
Premix the CuSO₄ and THPTA/TBTA solutions in a 1:5 molar ratio and add to the reaction mixture to a final copper concentration of 1 mM.
-
-
Gently mix the contents of the tube.
-
-
Initiation and Incubation:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 4-16 hours.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted dye and other reaction components by size-exclusion chromatography (e.g., a desalting spin column) or another appropriate purification method such as affinity chromatography if a tag is present on the protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated from the absorbance of the protein at 280 nm and the absorbance of Sulfo-Cy5.5 at its maximum absorption wavelength (~678 nm). The optimal DOL for most antibodies is typically between 2 and 10.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of DBCO-Modified Oligonucleotides
This protocol outlines the copper-free labeling of an oligonucleotide modified with a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-modified oligonucleotide in nuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE))
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the DBCO-modified oligonucleotide to a final concentration of 100-500 µM.
-
Add this compound to the oligonucleotide solution at a 1.5 to 5-fold molar excess.
-
Gently mix the solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-4 hours, or at 4°C overnight, protected from light.
-
-
Purification of the Labeled Oligonucleotide:
-
Purify the labeled oligonucleotide from unreacted dye using a suitable method such as ion-pair reversed-phase HPLC or denaturing PAGE.
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the labeled oligonucleotide using techniques like mass spectrometry and UV-Vis spectroscopy.
-
Experimental Workflows and Visualizations
The following diagrams, generated using the DOT language, illustrate common experimental workflows where this compound is a key reagent.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in various research and drug development applications.
-
In Vivo Imaging: The far-red emission of Sulfo-Cy5.5 minimizes tissue autofluorescence, enabling deep-tissue imaging with enhanced clarity. This is particularly advantageous for non-invasive monitoring of biological processes and the biodistribution of labeled therapeutics in animal models.
-
Flow Cytometry: The brightness of Sulfo-Cy5.5 allows for the clear identification and sorting of labeled cell populations.
-
Fluorescence Microscopy: Its high photostability is beneficial for long-term imaging experiments, including live-cell imaging and super-resolution microscopy, where intense and prolonged laser excitation is often required.
-
Protein and Nucleic Acid Labeling: The mild reaction conditions of click chemistry, especially SPAAC, are ideal for labeling delicate biomolecules without compromising their biological activity.
Conclusion
This compound stands out as a premier fluorescent probe for the labeling of sensitive biomolecules. Its excellent water solubility, far-red spectral properties, and compatibility with bioorthogonal click chemistry provide researchers with a robust and versatile tool for a wide range of applications, from fundamental biological research to the development of novel diagnostics and therapeutics. The detailed protocols and workflows presented in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.
References
A Comprehensive Technical Guide to Sulfo-Cy5.5 Azide: Storage, Stability, and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential technical information on the storage, stability, and handling of Sulfo-Cy5.5 Azide, a water-soluble fluorescent dye crucial for a variety of labeling applications in research and drug development. Adherence to these guidelines is critical for ensuring the reagent's performance and obtaining reliable, reproducible results.
Core Properties and Applications
This compound is a near-infrared (NIR) fluorescent dye featuring an azide functional group.[1] Its high water solubility, facilitated by the presence of sulfo groups, makes it an ideal candidate for labeling biomolecules such as peptides, proteins, and oligonucleotides in aqueous environments with minimal non-specific binding.[1][2][3] The azide group allows for its conjugation to molecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes via strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[4] This dye is spectrally similar to Alexa Fluor® 680 and DyLight 680™.
Quantitative Data Summary
For ease of reference, the following tables summarize the key quantitative data regarding the storage and properties of this compound.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Precautions |
| Solid | -20°C | Up to 24 months | Protect from light, desiccate. |
| In Solvent | -80°C | Up to 6 months | Protect from light. |
| -20°C | Up to 1 month | Protect from light. | |
| Shipping | Ambient | Up to 3 weeks | Transportation at room temperature is acceptable. |
Table 2: Physicochemical and Spectroscopic Properties
| Property | Value |
| Excitation Maximum (λex) | ~673-678 nm |
| Emission Maximum (λem) | ~691-707 nm |
| Molar Extinction Coefficient (ε) | ~190,000 - 211,000 L⋅mol⁻¹⋅cm⁻¹ |
| Molecular Formula | C₄₄H₅₀N₆O₁₃S₄ |
| Molecular Weight | ~999.16 g/mol |
| Solubility | Water, DMSO, DMF |
| Purity (HPLC) | ≥ 90-96% |
| Appearance | Purple to purplish-red or dark blue solid/powder |
Experimental Protocols
While specific experimental conditions should be optimized for each application, the following provides a general methodology for the use of this compound in a typical click chemistry labeling reaction.
Preparation of Stock Solutions
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolution: Add a suitable anhydrous solvent such as DMSO or DMF to the vial to achieve a desired stock concentration, typically in the range of 1-10 mM. To enhance solubility, the solution can be warmed to 37°C or briefly sonicated.
-
Storage of Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months, protected from light.
General Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the labeling of a protein containing an alkyne group with this compound.
-
Protein Preparation: Prepare the alkyne-modified protein in a suitable buffer. The protein concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with this compound stock solution. A molar ratio of 10:1 (dye:protein) is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.
-
Add the copper(I) catalyst. This is typically generated in situ by adding a copper(II) sulfate solution and a reducing agent like sodium ascorbate.
-
A copper ligand, such as TBTA, is often included to stabilize the copper(I) oxidation state and improve reaction efficiency.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted dye and other reaction components from the labeled protein. This is commonly achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at both the protein's absorbance maximum (e.g., 280 nm) and the dye's absorbance maximum (~675 nm).
Stability Profile
-
pH Stability: Cyanine dyes, including Cy5.5 derivatives, are generally stable in a pH range of 4 to 10. However, they can be unstable under very basic conditions (pH > 8).
-
Light Sensitivity: As with most fluorescent dyes, prolonged exposure to light should be avoided to prevent photobleaching. All storage and experimental steps should be performed with protection from light.
-
Freeze-Thaw Cycles: To maintain the integrity of the reagent, it is highly recommended to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
Visualizing Experimental Workflows
The following diagrams illustrate the structure of this compound and a typical experimental workflow for protein labeling.
Caption: Chemical structure of this compound.
Caption: Workflow for protein labeling with this compound.
References
Sulfo-Cy5.5 Azide: A Technical Guide to Purity and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and quality control standards for Sulfo-Cy5.5 Azide, a water-soluble, far-red fluorescent probe essential for a variety of bioconjugation applications in research and drug development. Understanding and verifying the quality of this reagent is critical for generating reliable and reproducible experimental results.
Introduction to this compound
This compound is a highly versatile fluorescent dye belonging to the cyanine family. Its key features include high water solubility, a large extinction coefficient, and a fluorescent emission in the far-red region of the spectrum (excitation maximum ~673-678 nm, emission maximum ~694-707 nm)[1][2][3]. The presence of sulfonate groups enhances its hydrophilicity, minimizing non-specific binding in aqueous environments, a crucial attribute for biological assays[2][4]. The azide functional group allows for its covalent attachment to biomolecules containing a terminal alkyne or a strained cyclooctyne via "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively. These bioorthogonal reactions are highly specific and efficient, making this compound an ideal tool for labeling proteins, peptides, nucleic acids, and other biomolecules.
Quality Control Standards and Data
The quality and purity of this compound are paramount for its successful application. Reputable suppliers typically provide a certificate of analysis with key quality control data. The primary analytical techniques employed for quality control are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized in the table below. These values are representative and may vary slightly between different commercial suppliers.
| Property | Typical Value | Reference |
| Molecular Formula | C44H50N6O13S4 | |
| Molecular Weight | ~999.16 g/mol | |
| Excitation Maximum (λex) | 673 - 678 nm | |
| Emission Maximum (λem) | 694 - 707 nm | |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | |
| Purity (by HPLC) | ≥90% or ≥95% | |
| Solubility | Water, DMSO, DMF | |
| Appearance | Dark blue or green solid | |
| Storage Conditions | -20°C, protected from light |
Purity Assessment
Purity is a critical parameter that directly impacts the labeling efficiency and the potential for off-target effects. The industry standard for the purity of this compound is typically ≥95%, as determined by HPLC.
| Analytical Method | Typical Specification | Purpose |
| HPLC | ≥95% | Quantifies the purity of the dye and detects the presence of impurities. |
| Mass Spectrometry | Conforms to the expected molecular weight | Confirms the identity of the compound. |
| ¹H NMR | Conforms to the expected structure | Verifies the chemical structure of the dye. |
Experimental Protocols for Quality Control
Detailed below are representative protocols for the key analytical methods used in the quality control of this compound. These protocols are based on standard practices for the analysis of fluorescent dyes.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the dye by separating it from any unreacted starting materials, byproducts, or degradation products. A reversed-phase HPLC method is typically employed.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor absorbance at the maximum absorbance wavelength of the dye (e.g., 675 nm) and at a lower wavelength (e.g., 254 nm) to detect non-chromophoric impurities.
-
Sample Preparation: Dissolve a small amount of the this compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject 10-20 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of this compound by determining its molecular weight. Electrospray ionization (ESI) is a common technique for this type of analysis.
Protocol:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the dye (e.g., 10-50 µM) in a suitable solvent such as acetonitrile or methanol/water.
-
Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Both positive and negative ion modes can be used, though negative mode is often preferred for sulfonated compounds.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 200-1500 m/z).
-
Analysis: The observed molecular weight should correspond to the theoretical molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. The resulting spectrum provides a unique fingerprint of the molecule.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 1-5 mg of the dye in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: The chemical shifts, integration, and coupling patterns of the observed protons should be consistent with the known structure of this compound.
Application-Specific Quality Control: Click Chemistry
The ultimate test of this compound quality is its performance in its intended application. A small-scale click chemistry reaction can be performed to verify its reactivity.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction is used to conjugate the dye to a molecule containing a terminal alkyne.
Protocol:
-
Reactants:
-
This compound (e.g., 1-5 molar equivalents relative to the alkyne).
-
Alkyne-containing molecule (e.g., a small molecule or a peptide).
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate.
-
A copper-chelating ligand (e.g., THPTA or TBTA) is recommended to improve efficiency and reduce cytotoxicity in biological applications.
-
-
Reaction: a. Dissolve the alkyne-containing molecule and this compound in a suitable buffer (e.g., PBS). b. In a separate tube, prepare the catalyst solution by mixing CuSO₄ and the ligand (if used). c. Add the catalyst solution to the reaction mixture. d. Initiate the reaction by adding a fresh solution of sodium ascorbate. e. Incubate the reaction at room temperature for 1-2 hours.
-
Analysis: The reaction progress can be monitored by HPLC or LC-MS to observe the formation of the product and the consumption of the starting materials.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click reaction is ideal for live-cell labeling and other applications where copper toxicity is a concern. It involves the reaction of the azide with a strained cyclooctyne, such as DBCO or BCN.
Protocol:
-
Reactants:
-
This compound.
-
Cyclooctyne-functionalized molecule.
-
-
Reaction: a. Dissolve the reactants in a suitable buffer or cell culture medium. b. Mix the components and incubate at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific cyclooctyne and reaction conditions.
-
Analysis: Monitor the reaction by HPLC, LC-MS, or, in the case of cellular labeling, by fluorescence microscopy.
Conclusion
The quality of this compound is a critical determinant of success in bioconjugation experiments. A thorough understanding and verification of its purity and identity through standard analytical techniques such as HPLC, MS, and NMR are essential. Researchers and drug development professionals should always source this reagent from reputable suppliers who provide comprehensive quality control documentation. By adhering to the principles and protocols outlined in this guide, users can ensure the reliability and reproducibility of their experimental outcomes, ultimately advancing their research and development goals.
References
Methodological & Application
Application Note: Sulfo-Cy5.5 Azide Protein Labeling via Copper-Free Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfo-Cy5.5 is a water-soluble, near-infrared (NIR) fluorescent dye widely used for labeling biological molecules.[1][2] Its fluorescence in the NIR spectrum (~700 nm) is advantageous due to reduced autofluorescence from biological samples, enabling high signal-to-noise ratios in applications like in vivo imaging, fluorescence microscopy, and flow cytometry.[1][2]
This application note details a robust protocol for labeling proteins with Sulfo-Cy5.5 Azide. The labeling strategy is based on a two-step "tag-and-modify" approach utilizing bioorthogonal chemistry.[3] this compound does not react directly with native proteins. Instead, the target protein must first be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). This is typically achieved by reacting the protein's primary amines (e.g., lysine residues) with a DBCO-NHS ester. The DBCO-modified protein is then specifically and efficiently labeled with this compound via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This catalyst-free reaction is highly efficient under physiological conditions and offers excellent specificity, making it ideal for conjugating sensitive biomolecules.
Quantitative Data Summary
The spectral properties of Sulfo-Cy5.5 make it suitable for detection with instruments equipped with 633 nm or 647 nm laser lines.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~673-678 nm | |
| Emission Maximum (λem) | ~694-707 nm | |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | |
| Recommended Laser Line | 633 nm or 647 nm | |
| Reactive Group | Azide (-N₃) | |
| Partner Group | Strained Alkyne (e.g., DBCO, BCN) |
Experimental Workflow and Chemistry
The overall process involves modifying the protein with a DBCO handle, purifying the modified protein, and then reacting it with the this compound dye.
Caption: Overall workflow for protein labeling with this compound.
The core of the labeling process is the SPAAC reaction, a type of [3+2] cycloaddition that forms a stable triazole linkage.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Experimental Protocols
This protocol is divided into four main parts: protein preparation, modification with DBCO, labeling with this compound, and characterization of the final conjugate.
Required Materials
-
Protein: Target protein (>2 mg/mL) in an amine-free buffer (e.g., PBS, HEPES). Buffers containing primary amines like Tris or glycine are not compatible with NHS-ester chemistry.
-
Reagents:
-
DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
-
Equipment:
-
Spin desalting columns (or other size-exclusion chromatography system)
-
UV-Vis Spectrophotometer
-
Microcentrifuge
-
Pipettes and reaction tubes
-
Protocol Part 1: Protein Modification with DBCO
This step introduces the DBCO reactive group onto the protein by targeting primary amines.
-
Prepare Protein Sample:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using a spin desalting column.
-
Avoid buffers containing sodium azide, as it can react with the DBCO group.
-
-
Prepare DBCO-NHS Ester Stock Solution:
-
Immediately before use, prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO. NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.
-
-
Conjugation Reaction:
-
Calculate the volume of DBCO-NHS ester stock solution needed for a 10- to 40-fold molar excess relative to the protein. For antibodies (MW ~150 kDa), a 15-fold excess is a good starting point.
-
Add the calculated volume of the DBCO-NHS ester stock solution to the protein solution. The final concentration of DMSO should ideally be below 20% to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Purification of DBCO-Modified Protein:
-
Remove the excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with PBS (pH 7.4). Follow the manufacturer's instructions for the column.
-
The purified DBCO-modified protein is now ready for the click reaction. It can be used immediately or stored at -20°C.
-
Protocol Part 2: Labeling with this compound
This step conjugates the azide-containing dye to the DBCO-modified protein.
-
Prepare this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or water. Store protected from light.
-
-
Click Chemistry Reaction:
-
To the purified DBCO-modified protein solution, add a 2- to 4-fold molar excess of the this compound stock solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light. The reaction is efficient at physiological pH and temperature.
-
-
Purification of Labeled Protein:
-
Remove the excess, unreacted this compound using a spin desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the purified, fluorescently labeled protein conjugate.
-
Protocol Part 3: Characterization and Storage
It is highly recommended to determine the Degree of Labeling (DOL) to ensure consistency between batches.
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance of the purified protein conjugate at 280 nm (for protein) and at the absorbance maximum of Sulfo-Cy5.5 (~675 nm).
-
The sample may need to be diluted to ensure the absorbance values are within the linear range of the instrument (typically < 2.0). Record the dilution factor.
-
-
Calculate Degree of Labeling (DOL):
-
The DOL is the molar ratio of dye to protein. It can be calculated using the following formulas based on the Beer-Lambert law.
-
Step A: Calculate Protein Concentration
-
A correction factor (CF) is needed because the dye also absorbs light at 280 nm. CF = (A₂₈₀ of free dye) / (Aₘₐₓ of free dye). For Cy5.5 dyes, this is often ~0.05.
-
Protein Conc. (M) = [A₂₈₀ - (A_dye_max × CF)] / ε_protein × Dilution Factor
-
Where ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
-
Step B: Calculate Dye Concentration
-
Dye Conc. (M) = A_dye_max / ε_dye × Dilution Factor
-
Where ε_dye is the molar extinction coefficient of Sulfo-Cy5.5 (~190,000 M⁻¹cm⁻¹).
-
-
Step C: Calculate DOL
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
An ideal DOL for antibodies is typically between 2 and 10. A DOL below 0.5 may result in a low signal, while a DOL greater than 10 can lead to fluorescence quenching and affect protein function.
-
-
-
Storage:
-
Store the final labeled protein conjugate in a suitable buffer at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage. Protect from light.
-
References
Sulfo-Cy5.5 Azide for Oligonucleotide Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5.5 azide is a water-soluble, far-red fluorescent dye ideal for the labeling of sensitive biomolecules such as oligonucleotides.[1] Its high hydrophilicity, conferred by four sulfo groups, minimizes non-specific binding and allows for conjugation reactions in aqueous environments without the need for organic co-solvents.[2][3] This makes it an excellent choice for labeling nucleic acids intended for applications in complex biological systems. The azide functional group enables covalent attachment to alkyne-modified oligonucleotides via "click chemistry," a highly efficient and bioorthogonal reaction.[4] This document provides detailed protocols for labeling oligonucleotides with this compound using both copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition, as well as methods for purification and application of the resulting fluorescently labeled probes.
Data Presentation
The following tables summarize the key quantitative data for this compound and its use in oligonucleotide labeling.
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 675 - 678 nm | [5] |
| Emission Maximum (λem) | 694 - 707 nm | |
| Molar Extinction Coefficient (ε) | ~190,000 - 211,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (ΦF) | ~0.21 - 0.28 | |
| Molecular Weight | ~999.16 g/mol | |
| Solubility | High in water, DMSO, DMF | |
| Storage Conditions | -20°C in the dark, desiccated |
Table 2: Typical Reaction Parameters for Oligonucleotide Labeling
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference(s) | |---|---|---| | Oligonucleotide Modification | 5'- or 3'-alkyne | 5'- or 3'-DBCO (or other cyclooctyne) | | | This compound Molar Excess | 1.5 - 5 equivalents | 1.5 - 4 equivalents | | | Typical Reaction Time | 1 - 4 hours (can be extended overnight) | 2 - 12 hours (can be extended overnight) | | | Typical Reaction Temperature | Room Temperature | Room Temperature (or 4°C overnight) | | | Expected Labeling Efficiency | >90% | 70 - 95% | | | Purification Method | RP-HPLC, PAGE | RP-HPLC, PAGE | | | Typical Purification Yield (Post-HPLC) | 50 - 80% | 50 - 80% | |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Oligonucleotides
This protocol describes the labeling of an alkyne-modified oligonucleotide with this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
DMSO (anhydrous)
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
5 mM Ascorbic Acid in nuclease-free water (prepare fresh)
-
10 mM Copper(II)-TBTA stock solution in 55% DMSO
-
Nuclease-free water
-
Inert gas (Argon or Nitrogen)
-
Reagents for purification (e.g., HPLC-grade acetonitrile, TEAA buffer)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of 20-200 µM in a microcentrifuge tube.
-
Add Buffer and DMSO: Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M. Add DMSO to a final concentration of 50% (v/v) and vortex to mix.
-
Add this compound: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Add 1.5 to 5 molar equivalents of the this compound stock solution to the oligonucleotide solution and vortex thoroughly.
-
Add Ascorbic Acid: Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.
-
Degas the Solution: Gently bubble inert gas (argon or nitrogen) through the reaction mixture for 30-60 seconds to remove dissolved oxygen.
-
Add Copper Catalyst: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Incubation: Flush the headspace of the tube with inert gas, cap it tightly, and vortex the mixture. Incubate the reaction at room temperature for 1-4 hours, or overnight, with gentle shaking and protected from light. If precipitation is observed, the mixture can be heated to 80°C for 3 minutes and vortexed again.
-
Purification: Purify the labeled oligonucleotide from unreacted dye and other components using reverse-phase HPLC (see Protocol 3) or polyacrylamide gel electrophoresis (PAGE).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of DBCO-Modified Oligonucleotides
This protocol describes the copper-free labeling of a DBCO (Dibenzocyclooctyne)-modified oligonucleotide with this compound.
Materials:
-
DBCO-modified oligonucleotide
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (optional, if needed for solubility)
-
Nuclease-free water
-
Reagents for purification (e.g., HPLC-grade acetonitrile, TEAA buffer)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the DBCO-modified oligonucleotide in PBS (pH 7.4) to a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare this compound Solution: Dissolve this compound in nuclease-free water or PBS to a concentration of 10 mM.
-
Set up the Reaction: In a microcentrifuge tube, combine the DBCO-modified oligonucleotide with a 1.5 to 4-fold molar excess of the this compound solution. If necessary, up to 20% DMSO can be added to the final reaction mixture to aid solubility. Avoid using buffers containing sodium azide, as it will react with the DBCO group.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the Sulfo-Cy5.5 labeled oligonucleotide using reverse-phase HPLC (see Protocol 3) or another suitable chromatographic method.
Protocol 3: Purification of Labeled Oligonucleotides by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for purifying Sulfo-Cy5.5 labeled oligonucleotides.
Materials:
-
Crude labeled oligonucleotide reaction mixture
-
Mobile Phase A: 0.1 M TEAA in nuclease-free water
-
Mobile Phase B: Acetonitrile
-
C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: If necessary, precipitate the crude reaction mixture to remove some of the unreacted components. Resuspend the pellet in Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the labeled oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 50% B over 30 minutes.
-
Monitor the elution at 260 nm (for the oligonucleotide) and ~675 nm (for Sulfo-Cy5.5). The desired labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the dye.
-
-
Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both wavelengths.
-
Desalting: Desalt the collected fractions using a suitable method such as ethanol precipitation or a desalting column to remove the TEAA buffer.
Mandatory Visualizations
Caption: Workflow for CuAAC labeling of oligonucleotides.
Caption: Workflow for SPAAC labeling of oligonucleotides.
Caption: Workflow for Fluorescence In Situ Hybridization (FISH).
Applications
Sulfo-Cy5.5 labeled oligonucleotides are valuable tools for a variety of molecular biology and cell imaging applications.
-
Fluorescence In Situ Hybridization (FISH): These probes can be used to detect and localize specific DNA or RNA sequences within fixed cells. The bright and photostable fluorescence of Sulfo-Cy5.5 allows for sensitive detection of target nucleic acids.
-
Live-Cell Imaging: While the sulfo groups generally limit cell permeability, Sulfo-Cy5.5 labeled oligonucleotides can be introduced into live cells using transfection reagents or microinjection to track the dynamics of target nucleic acids in real-time.
-
Flow Cytometry: Labeled oligonucleotides can be used as probes in flow cytometry to identify and sort cells based on the presence and abundance of specific RNA molecules.
-
Förster Resonance Energy Transfer (FRET): Sulfo-Cy5.5 can serve as an acceptor dye in FRET-based assays when paired with a suitable donor fluorophore to study nucleic acid conformational changes and interactions.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference(s) |
| Low or No Labeling Efficiency | Impure or degraded alkyne/DBCO-oligonucleotide | Ensure the starting oligonucleotide is of high purity. Purify if necessary before labeling. | |
| Inactive this compound | Store the azide stock solution properly (desiccated at -20°C) and use fresh aliquots. Avoid repeated freeze-thaw cycles. | ||
| Inactive copper catalyst (CuAAC) | Prepare the sodium ascorbate solution fresh for each reaction. Ensure the copper sulfate and ligand solutions are correctly prepared and stored. | ||
| Presence of interfering substances | Ensure the oligonucleotide solution is free from amines (e.g., Tris buffer) or other nucleophiles that can react with the labeling reagents. | ||
| Multiple Peaks in HPLC Chromatogram | Incomplete reaction | Extend the reaction time or increase the molar excess of the this compound. | |
| Degradation of oligonucleotide | For CuAAC, ensure the reaction is properly degassed to minimize oxidative damage. For RNA, be mindful of potential metal-catalyzed hydrolysis. | ||
| Isomers of the dye | This is a known characteristic of some dye syntheses and can be difficult to avoid completely. Collect the major product peak. | ||
| Poor Recovery After Purification | Adsorption of the labeled oligonucleotide to surfaces | Use low-binding microcentrifuge tubes. For HPLC, passivation of the system may be necessary. | |
| Inefficient precipitation | Optimize the precipitation protocol (e.g., choice of salt, temperature, and centrifugation time). | ||
| High Background in Imaging Applications | Non-specific binding of the probe | Increase the stringency of the washing steps in FISH protocols. Include blocking agents in the hybridization buffer. | |
| Excess unbound probe | Ensure purification of the labeled oligonucleotide is complete to remove all free dye. |
References
Application Notes and Protocols: Copper-Catalyzed Click Chemistry (CuAAC) with Sulfo-Cy5.5 Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo-Cy5.5 Azide in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for the fluorescent labeling of biomolecules. Detailed protocols for key applications are provided, along with data presentation and visualizations to facilitate experimental design and execution.
Introduction to CuAAC and this compound
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific bioorthogonal reaction that forms a stable triazole linkage between an azide and a terminal alkyne. This reaction has become a cornerstone of bioconjugation due to its rapid kinetics, high yield, and compatibility with aqueous environments.
This compound is a water-soluble, near-infrared fluorescent probe ideally suited for CuAAC labeling. Its key features include:
-
High Water Solubility: The presence of sulfonate groups ensures excellent solubility in aqueous buffers, minimizing the need for organic co-solvents that can be detrimental to sensitive biological samples.[1]
-
Near-Infrared Fluorescence: With excitation and emission maxima in the near-infrared spectrum (Ex ~678 nm, Em ~694 nm), Sulfo-Cy5.5 offers deep tissue penetration and reduced background autofluorescence from biological samples.[2]
-
High Molar Extinction Coefficient: This property contributes to the brightness of the fluorophore, enabling sensitive detection.[2]
-
Biocompatibility: The azide functional group is bioorthogonal, meaning it does not react with native functional groups found in biological systems, ensuring specific labeling of alkyne-modified targets.
Data Presentation
Photophysical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | ~999.2 g/mol | [2] |
| Excitation Maximum (Ex) | ~678 nm | [2] |
| Emission Maximum (Em) | ~694 nm | |
| Molar Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ | |
| Solubility | Water, DMSO, DMF | |
| Storage | -20°C, protected from light |
Comparative Kinetics of Click Chemistry Reactions
| Reaction Type | Reactants | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide | 10¹ - 10⁴ | Requires a copper(I) catalyst; reaction rate is influenced by the choice of ligand. |
| SPAAC | Strained Alkyne + Azide | 10⁻³ - 1 | Catalyst-free, driven by ring strain; rate is dependent on the cyclooctyne structure. |
| IEDDA | Tetrazine + Alkene/Alkyne | 1 - 10⁶ | Extremely fast kinetics, ideal for in vivo applications with short-lived probes. |
Experimental Protocols
General Workflow for CuAAC Labeling
The following diagram illustrates a typical workflow for labeling alkyne-modified biomolecules with this compound using CuAAC.
Figure 1. General experimental workflow for CuAAC labeling.
Protocol 1: Labeling of Alkyne-Modified Proteins
This protocol describes the labeling of a protein that has been metabolically or chemically modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Click Chemistry Reaction Buffer Kit , containing:
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand (e.g., THPTA) solution (e.g., 100 mM in water)
-
Reducing agent (e.g., Sodium Ascorbate) solution (e.g., 300 mM in water, freshly prepared)
-
-
DMSO (for preparing this compound stock)
-
Purification column (e.g., size-exclusion chromatography)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
This compound: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Catalyst/Ligand Premix: Shortly before use, mix the CuSO₄ solution and the THPTA ligand solution. The final concentration and ratio may need optimization, but a common starting point is a 1:5 molar ratio of CuSO₄ to THPTA.
-
Sodium Ascorbate: Prepare a fresh 300 mM solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in your reaction buffer.
-
Add the this compound stock solution to the protein solution. A 2- to 10-fold molar excess of the azide over the protein is a good starting point.
-
Add the catalyst/ligand premix to the reaction mixture. A final copper concentration of 50-100 µM is often sufficient.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove unreacted dye and catalyst components by purifying the labeled protein using a suitable method, such as size-exclusion chromatography (e.g., a desalting column).
-
-
Analysis:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~678 nm (for Sulfo-Cy5.5).
-
Protocol 2: Metabolic Labeling and Tracking of Exosomes
This protocol is based on the metabolic incorporation of an azido-sugar into exosomal glycans, followed by fluorescent labeling with a cyclooctyne-modified Sulfo-Cy5.5 via copper-free click chemistry (SPAAC). While the user's request specified CuAAC, a copper-free approach is often preferred for live-cell and in vivo applications to avoid copper-induced toxicity. For the purpose of this protocol, we will describe the SPAAC-based exosome labeling which is a common application for azide-modified dyes. A similar workflow using an alkyne-modified sugar and this compound with CuAAC could be adapted for in vitro labeling of isolated exosomes.
Workflow for Metabolic Labeling and Tracking of Exosomes:
Figure 2. Workflow for metabolic labeling and tracking of exosomes.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
DBCO-functionalized Sulfo-Cy5.5 (for SPAAC)
-
Exosome isolation kit or ultracentrifugation equipment
-
PBS
-
Fluorescence microscope or in vivo imaging system
Procedure:
-
Metabolic Labeling of Cells:
-
Culture your cells of interest in their standard growth medium.
-
Add Ac₄ManNAz to the culture medium at a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the azido-sugar into cellular and exosomal glycans.
-
-
Isolation of Azide-Labeled Exosomes:
-
Collect the cell culture supernatant.
-
Isolate the exosomes using your preferred method (e.g., commercial exosome isolation kit or differential ultracentrifugation).
-
-
Fluorescent Labeling of Exosomes (SPAAC):
-
Resuspend the isolated azide-labeled exosomes in PBS.
-
Add DBCO-Sulfo-Cy5.5 to the exosome suspension. A final concentration of 10-20 µM of the dye is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of Labeled Exosomes:
-
Remove unreacted dye by a suitable purification method, such as exosome spin columns or size-exclusion chromatography.
-
-
Exosome Tracking:
-
In Vitro: Add the purified, labeled exosomes to recipient cells and incubate for a desired period. Visualize exosome uptake using fluorescence microscopy.
-
In Vivo: Inject the purified, labeled exosomes into an animal model. Monitor their biodistribution over time using an in vivo imaging system.
-
Signaling Pathway Visualization
Click chemistry with fluorescent probes like this compound can be a powerful tool to visualize components of signaling pathways. For example, if a key protein in a signaling cascade can be metabolically labeled with an alkyne-containing amino acid, its localization and trafficking upon pathway activation can be tracked.
The following diagram illustrates a generalized signaling pathway where a receptor, upon ligand binding, is internalized. This process can be visualized if the receptor is tagged with an alkyne and subsequently labeled with this compound.
Figure 3. Visualization of receptor internalization in a signaling pathway.
This generalized workflow can be adapted to study various signaling pathways, such as those involving G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), by specifically labeling the receptor of interest. The use of this compound would allow for sensitive and high-resolution imaging of these dynamic cellular processes.
References
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Sulfo-Cy5.5 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological systems without the need for cytotoxic copper catalysts.[1] This powerful technique relies on the reaction between a strained cyclooctyne and an azide to form a stable triazole linkage.[2] Sulfo-Cy5.5 azide is a highly water-soluble, far-red fluorescent dye ideal for these applications. Its spectral properties (Ex ~675 nm, Em ~694 nm) fall within the near-infrared (NIR) window, minimizing background autofluorescence from biological samples and allowing for deep tissue penetration.[3]
These application notes provide a comprehensive guide to utilizing this compound in SPAAC reactions for labeling and visualizing biomolecules. We present quantitative data to aid in experimental design, detailed protocols for key applications, and visual diagrams to illustrate the underlying principles and workflows.
Data Presentation: Quantitative Parameters for SPAAC
The efficiency of a SPAAC reaction is critically dependent on the reaction kinetics, which are influenced by the choice of cyclooctyne, the azide, and the reaction conditions. The second-order rate constant (k₂) is a key parameter for comparing the reactivity of different systems.
Table 1: Comparative Second-Order Rate Constants (k₂) for Common Cyclooctynes in SPAAC
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0 | High reactivity, ideal for rapid labeling.[4] |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.1 | Smaller and less lipophilic than DBCO.[4] |
| DIBO (Dibenzocyclooctynol) | Benzyl Azide | ~0.3 - 0.7 | Robust reactivity. |
Note: The reactivity of this compound is expected to be in a similar range to other aryl azides. Reaction rates can be influenced by factors such as the solvent, temperature, pH, and the presence of PEG linkers on the reactants. For instance, reactions in HEPES buffer have been shown to exhibit higher rate constants compared to PBS.
Table 2: Properties of this compound
| Property | Value |
| Excitation Maximum (Ex) | ~675 nm |
| Emission Maximum (Em) | ~694 nm |
| Solubility | High in aqueous solutions |
| Reactive Group | Azide (-N₃) |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Glycans via Metabolic Labeling and SPAAC
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with a DBCO-functionalized partner and detection of the Sulfo-Cy5.5 signal.
Materials:
-
Mammalian cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
DBCO-functionalized molecule (e.g., DBCO-PEG4)
-
This compound
-
Live-cell imaging buffer (e.g., phenol red-free medium with HEPES)
-
Fluorescence microscope with appropriate filter sets for Cy5.5
Procedure:
-
Metabolic Labeling:
-
Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy).
-
Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).
-
The day after seeding, add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 10-50 µM.
-
Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days to allow for incorporation of the azido sugar into cell surface glycans.
-
After incubation, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac₄ManNAz.
-
-
SPAAC Reaction:
-
Prepare a stock solution of this compound in water or PBS (e.g., 1-10 mM).
-
Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO or water).
-
Dilute the this compound and DBCO-functionalized molecule in pre-warmed live-cell imaging buffer to the desired final concentrations (e.g., 5-20 µM of each). An equimolar or slight excess of one reagent can be used.
-
Add the labeling solution to the azide-labeled cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed PBS to remove unbound dye and reagents.
-
Replace the PBS with a live-cell imaging buffer.
-
Image the cells immediately using a fluorescence microscope with appropriate filters for Sulfo-Cy5.5 (Ex: ~675 nm, Em: ~694 nm).
-
Protocol 2: Labeling of an Alkyne-Modified Protein with this compound
This protocol details the labeling of a protein containing a strained alkyne (e.g., DBCO) with this compound.
Materials:
-
DBCO-modified protein in an amine-free buffer (e.g., PBS), pH 7.2-7.4
-
This compound
-
Anhydrous DMSO or water
-
Purification column (e.g., size-exclusion chromatography, SEC)
-
Reaction tubes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or water (e.g., 10 mM). Store at -20°C, protected from light.
-
Ensure the DBCO-modified protein solution is at a suitable concentration (e.g., 1-10 mg/mL).
-
-
SPAAC Conjugation:
-
In a reaction tube, combine the DBCO-modified protein with this compound. A molar excess of 2-4 fold of the this compound over the protein is recommended as a starting point.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking, protected from light. The reaction progress can be monitored by SDS-PAGE (observing a shift in the fluorescent band) or mass spectrometry.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
-
Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5.5).
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~675 nm (A₆₇₅).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. A correction factor for the dye's absorbance at 280 nm should be applied for accurate protein concentration determination.
-
The DOL is the molar ratio of the dye to the protein.
-
Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
Sulfo-Cy5.5 Azide: Application Notes and Protocols for In Vivo Imaging in Small Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5.5 azide is a water-soluble, near-infrared (NIR) fluorescent dye that is an invaluable tool for in vivo imaging in small animals.[1] Its azide functional group allows for covalent attachment to a wide range of molecules and biomolecules through "click chemistry," a highly efficient and bioorthogonal ligation reaction.[1] The sulfonated nature of the dye enhances its hydrophilicity, which minimizes non-specific binding and improves its pharmacokinetic profile for in vivo applications. The fluorescence emission in the NIR window (approximately 700-900 nm) is advantageous for deep tissue imaging, as it minimizes absorption and scattering by endogenous biomolecules, leading to a higher signal-to-noise ratio.
This document provides detailed application notes and protocols for the use of this compound in small animal in vivo imaging, with a focus on labeling strategies and experimental workflows.
Physicochemical and Spectral Properties
A comprehensive understanding of the physicochemical and spectral properties of this compound is crucial for its effective use in in vivo imaging. The following table summarizes key quantitative data for this dye.
| Property | Value | Reference |
| Molecular Weight | ~999.2 g/mol | |
| Excitation Maximum (λex) | ~678 nm | |
| Emission Maximum (λem) | ~694 nm | |
| Molar Extinction Coefficient (ε) | ~190,000 cm⁻¹M⁻¹ | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C in the dark |
Key Applications in Small Animal Imaging
The versatility of this compound, primarily through click chemistry, enables a variety of in vivo imaging applications:
-
Tracking of Labeled Cells and Biomolecules: Cells, proteins, peptides, and nucleic acids can be modified with an alkyne or a strained cyclooctyne group and subsequently labeled with this compound for in vivo tracking.
-
Biodistribution and Pharmacokinetics of Nanoparticles and Exosomes: this compound is widely used to label nanoparticles and exosomes to study their distribution, accumulation in specific organs, and clearance from the body.
-
Tumor Imaging: When conjugated to tumor-targeting ligands (e.g., antibodies, peptides), this compound can be used for targeted imaging of tumors.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound in small animal imaging.
Protocol 1: In Vivo Tracking of Metabolically Labeled Exosomes
This protocol describes the labeling of exosomes through metabolic glycoengineering and subsequent in vivo tracking in a tumor-bearing mouse model.
1. Metabolic Labeling of Donor Cells: a. Culture donor cancer cells (e.g., MDA-MB-231) in appropriate media. b. Supplement the culture medium with tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) at a final concentration of 25-50 µM. c. Incubate the cells for 48-72 hours to allow for the incorporation of azide groups into the cell surface glycans and secreted exosomes.
2. Isolation of Azide-Modified Exosomes: a. Collect the cell culture supernatant. b. Isolate exosomes using a standard ultracentrifugation protocol or a commercially available exosome isolation kit.
3. Labeling of Exosomes with Sulfo-Cy5.5: a. Resuspend the isolated azide-modified exosomes in phosphate-buffered saline (PBS). b. Add a DBCO-functionalized Sulfo-Cy5.5 dye to the exosome suspension. The final concentration of the dye should be optimized, but a starting point of 10-20 µM can be used. c. Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight with gentle shaking. d. Remove the unreacted dye by size exclusion chromatography or dialysis.
4. In Vivo Imaging: a. Anesthetize a tumor-bearing mouse (e.g., BALB/c nude mouse with a subcutaneously implanted tumor) using a suitable anesthetic (e.g., isoflurane). b. Acquire a pre-injection (baseline) whole-body fluorescence image using an in vivo imaging system (IVIS) with appropriate excitation and emission filters for Cy5.5 (e.g., excitation: 640 nm, emission: 700 nm). c. Intravenously inject 10 µg of the Sulfo-Cy5.5-labeled exosomes in 100 µL of PBS via the tail vein. d. Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to monitor the biodistribution of the exosomes. e. At the final time point, euthanize the mouse and dissect the major organs (tumor, liver, spleen, kidneys, lungs, heart) for ex vivo imaging to confirm the in vivo findings.
Caption: Workflow for in vivo tracking of metabolically labeled exosomes.
Protocol 2: General Protocol for In Vivo Imaging with this compound Labeled Nanoparticles
This protocol provides a general framework for labeling alkyne-modified nanoparticles with this compound and subsequent in vivo imaging.
1. Preparation of Alkyne-Modified Nanoparticles: a. Synthesize or obtain nanoparticles with surface-accessible alkyne groups. The method of modification will depend on the nanoparticle composition.
2. Labeling of Nanoparticles with this compound: a. Disperse the alkyne-modified nanoparticles in a suitable buffer (e.g., PBS). b. Prepare a stock solution of this compound in DMSO or water. c. For copper-catalyzed azide-alkyne cycloaddition (CuAAC), add the following to the nanoparticle suspension in order: this compound, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA). d. For strain-promoted azide-alkyne cycloaddition (SPAAC), if the nanoparticles are modified with a strained cyclooctyne, simply add the this compound. e. Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing. f. Purify the labeled nanoparticles from unreacted dye and catalyst using dialysis or centrifugation.
3. Animal Preparation and Imaging: a. Use appropriate small animal models (e.g., mice or rats) relevant to the research question. For tumor imaging studies, use tumor-bearing animals. b. Anesthetize the animal and acquire baseline fluorescence images. c. Administer the Sulfo-Cy5.5-labeled nanoparticles via the desired route (e.g., intravenous, intraperitoneal). The dose will depend on the nanoparticle formulation and should be optimized. d. Acquire images at various time points to track the biodistribution and tumor accumulation of the nanoparticles. e. Perform ex vivo organ imaging at the end of the study to quantify nanoparticle distribution.
Caption: General workflow for labeling nanoparticles and in vivo imaging.
Data Presentation
The following table summarizes typical experimental parameters for in vivo imaging studies using Sulfo-Cy5.5 labeled entities.
| Parameter | Example Value | Reference |
| Animal Model | BALB/c nude mice, 6-8 weeks old | |
| Tumor Model | Subcutaneous MDA-MB-231 xenograft | |
| Labeled Entity | Exosomes or Nanoparticles | |
| Injection Route | Intravenous (tail vein) | |
| Dose | 10 µg of labeled exosomes | |
| Imaging System | IVIS Spectrum | |
| Excitation Filter | ~640 nm | |
| Emission Filter | ~700 nm | |
| Imaging Time Points | 1, 4, 24, 48 hours post-injection |
Biodistribution and Pharmacokinetics
The biodistribution of Sulfo-Cy5.5 labeled entities is highly dependent on the properties of the carrier molecule (e.g., nanoparticle size, surface charge, and targeting ligands). Generally, nanoparticles tend to accumulate in the organs of the reticuloendothelial system (RES), such as the liver and spleen. However, targeted nanoparticles can show enhanced accumulation in the target tissue, such as a tumor.
It is important to note that the labeling process itself can potentially alter the biodistribution of the carrier molecule. Therefore, it is crucial to include appropriate controls, such as the unlabeled carrier and the free dye, in biodistribution studies.
Conclusion
This compound is a powerful tool for in vivo imaging in small animals, enabling the tracking and quantification of a wide range of biological entities. Its favorable spectral properties and the versatility of click chemistry make it a valuable reagent for researchers in various fields, including cancer biology, drug delivery, and nanotechnology. Careful experimental design, including appropriate controls and optimized protocols, is essential for obtaining reliable and reproducible in vivo imaging data.
References
Sulfo-Cy5.5 Azide: Application Notes and Protocols for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Sulfo-Cy5.5 Azide in flow cytometry. This compound is a water-soluble, far-red fluorescent dye that is ideal for labeling biomolecules in aqueous environments.[1][2] Its azide functional group allows for its covalent attachment to alkyne-containing molecules through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[3][4][5] This methodology is particularly well-suited for flow cytometry applications, enabling the sensitive and quantitative analysis of various cellular processes.
Core Applications in Flow Cytometry
The primary application of this compound in flow cytometry is the detection of biomolecules that have been metabolically, enzymatically, or chemically tagged with an alkyne group. This two-step labeling strategy offers high specificity and minimizes background fluorescence, making it a powerful tool for:
-
Cell Proliferation Assays: Measuring DNA synthesis by incorporating an alkyne-modified nucleoside, such as 5-ethynyl-2'-deoxyuridine (EdU), followed by detection with this compound.
-
Apoptosis Detection: Detecting DNA fragmentation in apoptotic cells using a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay with an alkyne-modified dUTP, followed by reaction with this compound.
-
Cell Surface Glycan Analysis: Metabolically labeling cell surface glycans with an alkyne-containing sugar and subsequent detection with this compound.
Spectral Properties of Sulfo-Cy5.5
The far-red emission of Sulfo-Cy5.5 is advantageous for flow cytometry as it minimizes spectral overlap with other common fluorophores and reduces interference from cellular autofluorescence.
| Property | Value |
| Excitation Maximum (Ex) | ~675 nm |
| Emission Maximum (Em) | ~694 nm |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield | High |
| Solubility | High in aqueous solutions |
Application 1: Cell Proliferation Assay using EdU and Click Chemistry
This protocol describes the detection of proliferating cells by measuring the incorporation of EdU into newly synthesized DNA. The alkyne group in the incorporated EdU is then detected with this compound via a copper-catalyzed click reaction.
Experimental Workflow: EdU Cell Proliferation Assay
References
- 1. apexbt.com [apexbt.com]
- 2. A flow cytometry-based assay for quantitative analysis of cellular proliferation and cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Sulfo-Cy5.5 Azide for Single-Molecule Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5.5 Azide is a water-soluble, far-red fluorescent dye that has emerged as a powerful tool for single-molecule imaging and super-resolution microscopy techniques such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM).[1][2] Its azide functional group allows for covalent attachment to a wide range of biomolecules through bioorthogonal "click chemistry," enabling precise labeling of proteins, nucleic acids, and glycans for detailed investigation of their dynamics, localization, and interactions at the nanoscale.[3][4]
The superior photophysical properties of the Cy5.5 core, including a high extinction coefficient and good quantum yield, result in bright, photostable fluorescence, which is critical for single-molecule detection.[5] The sulfonated nature of Sulfo-Cy5.5 enhances its water solubility, making it ideal for labeling biological samples in aqueous environments with minimal nonspecific binding. This document provides detailed application notes and protocols for the use of this compound in single-molecule imaging experiments.
Data Presentation
Photophysical and Single-Molecule Performance Properties
The selection of a fluorophore for single-molecule imaging is dictated by its photophysical characteristics, which directly impact the quality of the super-resolution data. Below is a summary of the key properties of Sulfo-Cy5.5 and related cyanine dyes.
| Property | Sulfo-Cy5.5 | Cy5.5 (representative) | Sulfo-Cy5 | Reference |
| Excitation Maximum (λ_ex) | ~678 nm | ~673-678 nm | ~646-647 nm | |
| Emission Maximum (λ_em) | ~694 nm | ~691-707 nm | ~662-663 nm | |
| Molar Extinction Coefficient (ε) | ~190,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | ~271,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | Not specified | 0.21 | 0.28 | |
| Photon Yield per switching event (in STORM) | Not specified | ~6,000 | High | |
| Duty Cycle (in STORM) | Not specified | ~0.007 | Low |
Note: The photophysical properties of cyanine dyes can be influenced by the local environment, including solvent, pH, and the presence of thiols in the imaging buffer. The data for Cy5.5 is presented as a close approximation for Sulfo-Cy5.5 due to the identical core chromophore.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed-Cell Imaging
This protocol describes the labeling of alkyne-modified proteins in fixed cells with this compound.
Materials:
-
Alkyne-modified cells (e.g., cells metabolically labeled with an alkyne-containing amino acid) on coverslips
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Washing buffer (PBS with 0.1% Tween-20)
-
Mounting medium for single-molecule imaging
Procedure:
-
Cell Culture and Fixation:
-
Culture cells containing alkyne-modified proteins on coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare a fresh stock solution of the catalyst premix: combine CuSO₄ (final concentration 1 mM) and THPTA (final concentration 5 mM) in water.
-
In a separate tube, prepare the labeling solution by diluting this compound to the desired final concentration (e.g., 1-10 µM) in PBS.
-
Add the catalyst premix to the this compound solution.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (final concentration 5 mM).
-
Immediately apply the reaction mixture to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells extensively with the washing buffer (3-5 times, 5 minutes each) to remove unreacted dye.
-
Wash once with PBS.
-
Mount the coverslip onto a microscope slide using a suitable imaging buffer for STORM.
-
Protocol 2: Labeling of Live Cells with this compound via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for labeling live cells expressing cyclooctyne-modified biomolecules with this compound.
Materials:
-
Live cells expressing a cyclooctyne-modified biomolecule of interest
-
This compound
-
Cell culture medium
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
Procedure:
-
Cell Preparation:
-
Culture cells expressing the cyclooctyne-modified biomolecule in a suitable imaging dish.
-
-
Labeling:
-
Prepare a stock solution of this compound in DMSO or water.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Replace the existing cell culture medium with the labeling medium.
-
Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound dye.
-
Replace with fresh live-cell imaging buffer.
-
The cells are now ready for live-cell single-molecule imaging.
-
Protocol 3: Single-Molecule Localization Microscopy (SMLM) - dSTORM Imaging
This protocol outlines a general procedure for performing dSTORM imaging on cells labeled with this compound.
Materials:
-
Labeled sample on a microscope slide
-
STORM imaging buffer: A typical buffer contains an oxygen scavenging system (e.g., glucose oxidase and catalase) and a primary thiol (e.g., β-mercaptoethanol (BME) or mercaptoethylamine (MEA)) in a buffered solution (e.g., PBS or Tris-HCl). A common recipe is 10% (w/v) glucose, 1% (v/v) β-mercaptoethanol, glucose oxidase, and catalase in PBS. The optimal concentration of the thiol may need to be optimized.
-
A microscope equipped for single-molecule imaging (e.g., TIRF microscope) with appropriate laser lines for excitation (e.g., 640-647 nm) and activation (if needed, e.g., 405 nm), and a sensitive EMCCD or sCMOS camera.
Procedure:
-
Microscope Setup:
-
Mount the sample on the microscope stage.
-
Focus on the sample using a low laser power.
-
-
Image Acquisition:
-
Switch to the STORM imaging buffer.
-
Increase the laser power to induce photoswitching of the Sulfo-Cy5.5 molecules. The goal is to have a sparse subset of molecules in the "on" state in each frame.
-
Acquire a time-lapse series of images (typically 10,000 to 100,000 frames) with a short exposure time (e.g., 10-50 ms).
-
-
Data Analysis:
-
Use single-molecule localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software) to detect and localize the individual fluorescent events in each frame with high precision.
-
Reconstruct the super-resolution image from the list of localizations.
-
Perform post-processing steps such as drift correction and filtering of localizations.
-
Mandatory Visualization
Caption: Experimental workflow for single-molecule imaging using this compound.
Caption: Logical relationships in labeling and single-molecule localization microscopy.
References
Super-Resolution Microscopy with Sulfo-Cy5.5 Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Sulfo-Cy5.5 Azide in super-resolution microscopy. This compound is a water-soluble, far-red fluorescent dye functionalized with an azide group, making it an ideal probe for bioorthogonal labeling via click chemistry. Its photophysical properties are well-suited for single-molecule localization microscopy techniques such as direct stochastic optical reconstruction microscopy (dSTORM), enabling the visualization of subcellular structures with nanoscale resolution.
Introduction to Super-Resolution Microscopy and this compound
Super-resolution microscopy encompasses a range of techniques that bypass the diffraction limit of light, allowing for the visualization of cellular structures with resolutions down to 20-50 nm.[1] Among these, dSTORM relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. By localizing individual molecules over thousands of frames, a high-resolution image is reconstructed.
Sulfo-Cy5.5 is a bright and photostable cyanine dye that can be induced to blink in the presence of specific imaging buffers, making it suitable for dSTORM.[2][3] The azide modification allows for its covalent attachment to alkyne-modified biomolecules through a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[4][5] This bioorthogonal labeling strategy enables the specific targeting of proteins, glycans, and other molecules within the cellular environment for high-resolution imaging.
Data Presentation: Photophysical Properties of Cyanine Dyes for dSTORM
The performance of a fluorophore in dSTORM is determined by several key photophysical parameters. The following table summarizes these properties for Cy5.5, a close structural and spectral analog of Sulfo-Cy5.5, providing a benchmark for its expected performance in super-resolution imaging.
| Property | Value | Significance in dSTORM |
| Excitation Maximum (Ex) | ~673-678 nm | Optimal wavelength for laser excitation. |
| Emission Maximum (Em) | ~694-707 nm | Wavelength of maximum fluorescence emission for detection. |
| Molar Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. Higher values indicate greater brightness. |
| Photon Yield per Switching Event | ~6,000 | The number of photons emitted from a single fluorophore molecule during one "on" event. Higher photon yields lead to better localization precision. |
| On/Off Duty Cycle | ~0.007 | The fraction of time a fluorophore spends in the fluorescent "on" state. A low duty cycle is crucial to ensure that only a sparse subset of molecules is active at any given time, allowing for their individual localization. |
| Photostability | High | Resistance to photobleaching, allowing for the collection of a sufficient number of switching events for image reconstruction. |
Experimental Protocols
Here we provide detailed protocols for labeling and imaging cellular structures using this compound with dSTORM.
Protocol 1: Metabolic Labeling of Cellular Proteins with an Alkyne Reporter
This protocol describes the introduction of an alkyne group into newly synthesized proteins using an amino acid analog, L-azidohomoalanine (AHA) or a methionine surrogate with an alkyne group, which can then be labeled with this compound.
Materials:
-
Cells of interest cultured on high-precision glass coverslips
-
Methionine-free cell culture medium
-
L-Azidohomoalanine (AHA) or other alkyne-containing amino acid analog
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Cell Culture: Culture cells on coverslips to the desired confluency.
-
Methionine Starvation: Replace the culture medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine reserves.
-
Metabolic Labeling: Replace the starvation medium with methionine-free medium containing the alkyne-modified amino acid analog (e.g., 25-50 µM). The optimal concentration and incubation time (typically 4-16 hours) should be determined empirically for each cell type and experimental goal.
-
Washing: Wash the cells twice with warm PBS to remove the unincorporated amino acid analog.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS. The cells are now ready for click chemistry labeling.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol details the "click" reaction to covalently attach this compound to the alkyne-modified proteins.
Materials:
-
Alkyne-labeled cells on coverslips (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail (for one coverslip in a 12-well plate, 500 µL final volume):
-
To 445 µL of PBS, add 10 µL of a 50 mM CuSO₄ stock solution (final concentration: 1 mM).
-
Add 25 µL of a 50 mM THPTA stock solution (final concentration: 2.5 mM). Mix gently.
-
Add 10 µL of a 1 mM this compound stock solution in DMSO or water (final concentration: 20 µM).
-
Immediately before use, add 10 µL of a freshly prepared 500 mM sodium ascorbate stock solution in water (final concentration: 10 mM). Mix gently.
-
-
Labeling Reaction: Aspirate the PBS from the coverslips and add the click reaction cocktail.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted reagents.
-
The labeled cells are now ready for dSTORM imaging.
Protocol 3: dSTORM Imaging
This protocol provides a general guideline for dSTORM imaging of this compound-labeled samples. The specific parameters will need to be optimized for the microscope setup and the specific sample.
Materials:
-
Labeled cells on coverslips
-
dSTORM imaging buffer:
-
An enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) in a buffer (e.g., Tris-HCl, pH 8.0).
-
A primary thiol, such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA) (e.g., 50-100 mM).
-
Procedure:
-
Mounting: Mount the coverslip with the labeled cells onto a microscope slide with a drop of dSTORM imaging buffer. Seal the coverslip to prevent buffer evaporation and oxygen re-entry.
-
Microscope Setup:
-
Use a high numerical aperture (NA ≥ 1.4) oil-immersion objective.
-
Use a laser line appropriate for Sulfo-Cy5.5 excitation (e.g., 640-647 nm).
-
-
Imaging:
-
Illuminate the sample with high laser power to induce photoswitching of the Sulfo-Cy5.5 molecules.
-
Acquire a series of 10,000 to 40,000 images with a short exposure time (e.g., 10-50 ms).
-
A low-power activation laser (e.g., 405 nm) can be used to facilitate the return of fluorophores from the dark state to the fluorescent state if needed.
-
-
Data Analysis:
-
Use appropriate software to localize the single-molecule blinking events in each frame with sub-pixel accuracy.
-
Reconstruct the final super-resolution image from the accumulated localizations.
-
Mandatory Visualizations
Caption: Experimental workflow for super-resolution microscopy with this compound.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) signaling pathway.
Application Examples
Super-Resolution Imaging of the Cytoskeleton
The cytoskeleton, composed of intricate networks of protein filaments, is an ideal target for super-resolution microscopy. By metabolically labeling cellular proteins and using this compound, the fine details of the actin and tubulin networks can be visualized far beyond the diffraction limit. This allows for the study of cytoskeletal dynamics, organization, and its role in cellular processes such as cell division and migration.
Visualizing Mitochondria with Nanoscale Precision
Mitochondria, the powerhouses of the cell, have a complex internal structure that is difficult to resolve with conventional microscopy. By targeting mitochondrial proteins for metabolic labeling and subsequent click chemistry with this compound, dSTORM can be used to visualize the intricate network of mitochondrial cristae and the distribution of specific proteins within the organelle. This provides valuable insights into mitochondrial function and dynamics in health and disease.
Troubleshooting
-
Low Labeling Efficiency:
-
Optimize the concentration and incubation time for the metabolic labeling reagent.
-
Ensure the click chemistry reaction cocktail is freshly prepared, especially the sodium ascorbate solution.
-
Check the pH of the reaction buffer.
-
-
High Background Fluorescence:
-
Ensure thorough washing after the labeling and click chemistry steps.
-
Use a high-quality, pure this compound reagent.
-
Include a "no-click" control (omitting the copper catalyst) to assess non-specific binding.
-
-
Poor Blinking/Photoswitching:
-
Optimize the composition of the dSTORM imaging buffer, particularly the concentration of the thiol.
-
Ensure the imaging buffer is freshly prepared and deoxygenated.
-
Adjust the laser power to find the optimal intensity for photoswitching without excessive photobleaching.
-
By following these detailed protocols and considering the provided data, researchers can successfully employ this compound to achieve high-quality super-resolution images of their biological samples, leading to new discoveries in cellular and molecular biology.
References
- 1. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targetable conformationally restricted cyanines enable photon-count limited applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Cell Tracking Using Sulfo-Cy5.5 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to track cells in a living organism is a cornerstone of research in various fields, including immunology, oncology, regenerative medicine, and drug development. It provides invaluable insights into cell migration, engraftment, proliferation, and fate. Sulfo-Cy5.5 Azide has emerged as a powerful tool for in vivo cell tracking, offering a robust and highly specific method for fluorescently labeling cells. This far-red fluorescent dye, in conjunction with metabolic glycoengineering and bioorthogonal click chemistry, enables the long-term monitoring of cells with high sensitivity and minimal background interference.
This document provides detailed application notes and protocols for the use of this compound in tracking cells in vivo.
Principle of the Technology
The in vivo cell tracking methodology using this compound is a two-step process that combines metabolic labeling with a subsequent bioorthogonal reaction. This approach ensures that only the cells of interest are labeled, providing high specificity.
-
Metabolic Glycoengineering: Cells are first incubated with a peracetylated azido sugar, such as N-azidoacetylmannosamine (Ac4ManNAz). The cells' metabolic machinery processes this sugar analog and incorporates it into sialoglycans on the cell surface, effectively displaying azide groups (-N3) on the cell membrane. This step introduces a bioorthogonal chemical handle onto the target cells.
-
Bioorthogonal Click Chemistry: The azide-labeled cells are then reacted with a complementary fluorescent probe, Sulfo-Cy5.5 functionalized with a dibenzocyclooctyne (DBCO) group. The azide and DBCO groups undergo a rapid and highly specific strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a type of "click chemistry". This reaction forms a stable covalent bond, attaching the Sulfo-Cy5.5 dye to the cell surface. This copper-free click chemistry reaction is biocompatible and does not harm the cells.
The resulting Sulfo-Cy5.5-labeled cells can then be introduced into an in vivo model and tracked using non-invasive optical imaging techniques. The far-red emission of Sulfo-Cy5.5 allows for deep tissue penetration and minimizes autofluorescence from biological tissues, leading to a high signal-to-noise ratio.[1]
Key Applications
-
Cell Migration and Homing: Tracking the movement of immune cells, stem cells, or cancer cells to specific tissues or organs.
-
Engraftment and Persistence: Monitoring the survival and integration of transplanted cells in regenerative medicine studies.
-
Tumor Metastasis: Visualizing the dissemination of cancer cells from a primary tumor to distant sites.
-
Pharmacokinetics and Biodistribution: Assessing the in vivo fate of cell-based therapies.
Data Presentation
The following tables summarize key quantitative data for optimizing the cell labeling and in vivo tracking protocol.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Reagent | Concentration Range | Optimal Concentration | Incubation Time | Incubation Temperature (°C) |
| Metabolic Labeling | Ac4ManNAz | 10 - 100 µM | 10 - 50 µM[2][3][4][5] | 1 - 3 days | 37 |
| Click Chemistry Labeling | Sulfo-Cy5.5 DBCO | 10 - 50 µM | 20 µM | 30 - 60 minutes | 37 |
Table 2: Cell Viability and Labeling Efficiency
| Ac4ManNAz Concentration (µM) | Cell Viability (%) | Labeling Efficiency (%) | Reference |
| 0 | ~100 | 0 | |
| 10 | >95 | High | |
| 20 | >95 | High | |
| 50 | ~90 | Very High | |
| 100 | Variable (may decrease) | Very High |
Table 3: In Vivo Imaging Parameters
| Parameter | Description | Typical Values |
| Labeled Cell Injection | Route of administration and number of cells injected | Intravenous, intraperitoneal, or local injection of 1 x 10^6 to 1 x 10^7 cells |
| Imaging System | In vivo imaging system (IVIS) or similar fluorescence imaging system | IVIS Spectrum, Pearl Trilogy, etc. |
| Excitation Wavelength | Wavelength to excite Sulfo-Cy5.5 | ~675 nm |
| Emission Wavelength | Wavelength to detect Sulfo-Cy5.5 fluorescence | ~694 nm |
| Imaging Time Points | Time points for monitoring cell distribution after injection | 1, 6, 24, 48, 72 hours, and up to 14 days |
| Signal Persistence | Duration of detectable fluorescence signal from labeled cells in vivo | Detectable for at least 3 days post-injection |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Ac4ManNAz
This protocol describes the introduction of azide groups onto the cell surface using metabolic glycoengineering.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells of interest in a suitable culture vessel at a density that allows for logarithmic growth during the labeling period.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to prepare a 10 mM stock solution. Store the stock solution at -20°C.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 10-50 µM).
-
Incubation: Incubate the cells in the Ac4ManNAz-containing medium under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed sterile PBS to remove any unincorporated Ac4ManNAz. The cells are now azide-labeled and ready for the click chemistry reaction.
Protocol 2: Fluorescent Labeling with Sulfo-Cy5.5 DBCO via Click Chemistry
This protocol describes the attachment of the Sulfo-Cy5.5 fluorophore to the azide-labeled cells.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Sulfo-Cy5.5 DBCO
-
Sterile PBS or serum-free medium
-
DMSO
Procedure:
-
Prepare Sulfo-Cy5.5 DBCO Stock Solution: Dissolve Sulfo-Cy5.5 DBCO in sterile DMSO to prepare a 1 mM stock solution. Protect the solution from light and store at -20°C.
-
Cell Preparation: Harvest the azide-labeled cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
Click Reaction: Add the Sulfo-Cy5.5 DBCO stock solution to the cell suspension to a final concentration of 20 µM.
-
Incubation: Incubate the cells with the Sulfo-Cy5.5 DBCO solution for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells three times with sterile PBS to remove any unreacted Sulfo-Cy5.5 DBCO. Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes between washes.
-
Final Resuspension: Resuspend the final cell pellet in an appropriate sterile buffer or medium for in vivo injection (e.g., sterile PBS). The cells are now fluorescently labeled and ready for in vivo tracking.
Protocol 3: In Vivo Imaging of Sulfo-Cy5.5 Labeled Cells
This protocol outlines the general procedure for tracking the labeled cells in a small animal model.
Materials:
-
Sulfo-Cy5.5 labeled cells
-
Animal model (e.g., mouse, rat)
-
In vivo fluorescence imaging system
-
Anesthesia
Procedure:
-
Cell Injection: Anesthetize the animal and inject the Sulfo-Cy5.5 labeled cells via the desired route of administration (e.g., intravenous, intraperitoneal, subcutaneous).
-
In Vivo Imaging: At predetermined time points (e.g., 1, 6, 24, 48, 72 hours post-injection), anesthetize the animal and place it in the in vivo imaging system.
-
Image Acquisition: Acquire fluorescence images using the appropriate excitation (~675 nm) and emission (~694 nm) filters for Sulfo-Cy5.5.
-
Data Analysis: Analyze the images to determine the location and intensity of the fluorescent signal, which corresponds to the distribution of the labeled cells. Quantify the fluorescence intensity in regions of interest (ROIs) to assess the relative number of cells in different tissues over time.
-
Ex Vivo Imaging (Optional): At the end of the experiment, euthanize the animal and harvest organs of interest for ex vivo imaging to confirm the in vivo findings and perform more detailed analysis.
Mandatory Visualizations
Caption: Experimental workflow for in vivo cell tracking.
Caption: Metabolic incorporation of azido sugars.
References
- 1. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
Illuminating the Glycocalyx: A Protocol for Labeling Cell Surface Glycans with Sulfo-Cy5.5 Azide
Application Note
The cell surface is adorned with a dense and complex layer of glycans, collectively known as the glycocalyx. This intricate structure plays a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. Alterations in glycosylation patterns are frequently associated with disease states, making the study of cell surface glycans a critical area of research in biology and drug development. This application note describes a robust two-step method for the fluorescent labeling of cell surface glycans using metabolic glycoengineering followed by a highly specific click chemistry reaction with Sulfo-Cy5.5 Azide.
This protocol leverages the cell's own biosynthetic machinery to incorporate an unnatural sugar, peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), into sialic acid residues on the cell surface.[1][2][3][4] The introduced azide group serves as a bioorthogonal chemical handle, which can then be specifically and covalently labeled with a fluorescent probe.[5] For visualization, we employ this compound, a water-soluble, far-red fluorescent dye, which reacts with the azide-modified glycans via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC, respectively). This method allows for sensitive and specific detection of cell surface sialoglycans through fluorescence microscopy and flow cytometry.
Data Summary
The following table summarizes key quantitative parameters for the successful labeling of cell surface glycans with this compound, compiled from various studies. Optimal conditions may vary depending on the cell type and experimental goals.
| Parameter | Recommended Range | Notes |
| Metabolic Labeling | ||
| Ac4ManNAz Concentration | 25-50 µM | Higher concentrations may lead to toxicity. Optimal concentration should be determined for each cell line. |
| Incubation Time | 1-3 days | Longer incubation times generally result in higher incorporation of the azido sugar. |
| Click Chemistry Reaction (SPAAC with a DBCO-functionalized linker) | ||
| DBCO-Sulfo-Cy5.5 Concentration | 10-50 µM | Titration is recommended to find the optimal balance between signal and background. |
| Incubation Time | 30-60 minutes | Shorter incubation times are a key advantage of the rapid kinetics of SPAAC. |
| Temperature | Room Temperature or 37°C | Reaction proceeds efficiently at physiological temperatures. |
| Click Chemistry Reaction (CuAAC) | ||
| Alkyne-Probe Concentration | 1-10 µM | Lower concentrations are typically needed compared to SPAAC reagents. |
| Copper (II) Sulfate (CuSO4) | 50-100 µM | |
| Copper Ligand (e.g., THPTA) | 250-500 µM | Ligands like THPTA protect cells from copper toxicity and enhance reaction efficiency. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1-5 mM | Freshly prepared solution is crucial for efficient reduction of Cu(II) to Cu(I). |
| Incubation Time | 10-30 minutes | |
| Temperature | Room Temperature |
Experimental Workflow
The overall experimental workflow for labeling cell surface glycans with this compound involves two main stages: metabolic incorporation of the azido sugar and the subsequent click chemistry reaction with the fluorescent probe.
Caption: A diagram illustrating the two-stage workflow for labeling cell surface glycans.
Detailed Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental setups.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Bovine serum albumin (BSA)
-
This compound (or a DBCO-Sulfo-Cy5.5 conjugate for copper-free click chemistry)
-
For CuAAC:
-
Copper (II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
Part 1: Metabolic Labeling of Cell Surface Glycans
-
Cell Culture: Seed cells in an appropriate culture vessel and grow to 70-80% confluency.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a 10 mM stock solution. Store at -20°C.
-
Metabolic Incorporation: Add the Ac4ManNAz stock solution to the cell culture medium to achieve a final concentration of 25-50 µM. Culture the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2. Include a control group of cells cultured without Ac4ManNAz.
-
Cell Harvesting and Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac4ManNAz. For adherent cells, detach them using a non-enzymatic cell dissociation solution. For suspension cells, pellet them by centrifugation.
Part 2: Click Chemistry Reaction with this compound
The following steps describe the copper-catalyzed click reaction (CuAAC). For a copper-free approach (SPAAC), use a DBCO-functionalized Sulfo-Cy5.5 probe and skip to step 9, incubating for 30-60 minutes.
-
Prepare Click Chemistry Reagents:
-
Prepare a 10 mM stock solution of CuSO4 in sterile water.
-
Prepare a 50 mM stock solution of THPTA in sterile water.
-
Prepare a 100 mM stock solution of sodium ascorbate in sterile water. This solution must be made fresh immediately before use.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
-
Cell Resuspension: Resuspend the washed cell pellet in PBS containing 1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail by adding the reagents in the following order to the cell suspension:
-
This compound to a final concentration of 1-10 µM.
-
CuSO4 to a final concentration of 100 µM.
-
THPTA to a final concentration of 500 µM.
-
Sodium ascorbate to a final concentration of 5 mM.
-
Gently mix the components.
-
-
Incubation: Incubate the cells with the click reaction cocktail for 10-30 minutes at room temperature, protected from light.
-
Washing: After the incubation, wash the cells three times with PBS containing 1% BSA to remove unreacted reagents.
Part 3: Analysis
-
For Flow Cytometry: Resuspend the final cell pellet in an appropriate buffer and analyze using a flow cytometer with the proper laser and filter settings for Sulfo-Cy5.5 (Excitation: ~675 nm, Emission: ~694 nm).
-
For Fluorescence Microscopy:
-
Resuspend the cells in PBS and transfer to a suitable imaging dish or slide.
-
(Optional) Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
(Optional) Permeabilize the cells if intracellular staining is desired.
-
(Optional) Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for Sulfo-Cy5.5 and any counterstains used.
-
Glycan Biosynthetic Pathway Integration
The metabolic labeling process relies on the cellular machinery for sialic acid biosynthesis to incorporate the azido-modified sugar.
Caption: A simplified diagram of the metabolic pathway for Ac4ManNAz incorporation.
This protocol provides a versatile and powerful tool for the visualization and analysis of cell surface glycans. The use of this compound offers the advantage of working in the far-red region of the spectrum, which can minimize autofluorescence from biological samples. Careful optimization of the labeling and reaction conditions will ensure high-quality, reproducible results for a deeper understanding of the complex world of the glycocalyx.
References
Troubleshooting & Optimization
How to reduce background fluorescence with Sulfo-Cy5.5 Azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence when using Sulfo-Cy5.5 Azide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it designed to have low non-specific binding?
This compound is a water-soluble, far-red fluorescent dye used for labeling biomolecules through a click chemistry reaction.[1][2] Its structure includes multiple sulfonate (sulfo) groups, which impart hydrophilicity and a net negative charge to the molecule.[2] This negative charge helps to minimize non-specific binding to cells and other biomolecules, which are often negatively charged at physiological pH.[2] The azide group allows for covalent attachment to alkyne-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[1]
Q2: What are the primary sources of background fluorescence when using this compound?
High background fluorescence can originate from several sources:
-
Non-specific binding of the dye: The this compound probe may adhere to cellular components or surfaces through hydrophobic or ionic interactions.
-
Autofluorescence: Biological samples inherently contain molecules (e.g., NADH, collagen, lipofuscin) that fluoresce, contributing to the background signal. Aldehyde-based fixatives like formaldehyde and glutaraldehyde can also induce autofluorescence.
-
Issues with Click Chemistry Reaction: In copper-catalyzed reactions (CuAAC), the copper catalyst itself can sometimes lead to non-specific labeling. Incomplete reactions or excess reagents can also contribute to background.
-
Suboptimal Staining Protocol: Inadequate blocking of non-specific binding sites, insufficient washing, or using an inappropriate concentration of the fluorescent probe can all lead to high background.
Q3: How do I choose between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for my experiment?
The choice between CuAAC and SPAAC depends on your experimental system:
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This method is highly efficient and uses a copper(I) catalyst to join terminal alkynes and azides. However, the copper catalyst can be toxic to living cells. Therefore, CuAAC is generally recommended for fixed cells or in vitro labeling of purified biomolecules.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for labeling living cells and organisms.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during experiments with this compound.
Problem 1: High background fluorescence throughout the sample.
High background can obscure your specific signal. Here’s a systematic approach to troubleshoot this issue.
Caption: A logical workflow to diagnose the source of high background fluorescence.
If your unstained control exhibits significant fluorescence, the issue is likely autofluorescence.
-
Chemical Quenching with Sodium Borohydride (for aldehyde-fixed samples): Aldehyde fixatives can create fluorescent products. A freshly prepared solution of sodium borohydride can reduce these, thus quenching autofluorescence.
-
Protocol:
-
After fixation and washing, prepare a fresh 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution will fizz.
-
Immediately apply the solution to your cells or tissue sections.
-
Incubate for 10-30 minutes at room temperature. For some samples, multiple shorter incubations may be effective.
-
Wash the samples thoroughly with PBS (at least 3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with your blocking and staining protocol.
-
-
-
Use a Far-Red Fluorophore: Sulfo-Cy5.5 is a far-red dye, which is advantageous as autofluorescence is typically lower in this region of the spectrum compared to the blue, green, or yellow regions.
If the unstained control is dark, the background is likely due to non-specific binding of the this compound.
-
Optimize Blocking Step: Blocking prevents the fluorescent probe from binding to non-target sites.
-
Blocking Agents: Common blocking agents include Bovine Serum Albumin (BSA), normal serum, and commercially available protein-free blockers. For immunofluorescence, using normal serum from the host species of the secondary antibody is often recommended.
-
Concentration and Incubation Time: The optimal concentration and incubation time should be determined empirically.
-
| Blocking Agent | Typical Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) in PBS | 30-60 min at RT | A common and cost-effective choice. However, some studies suggest it may be less effective than serum in certain applications. |
| Normal Serum | 5-10% (v/v) in PBS | 30-60 min at RT | Often provides more effective blocking than BSA by binding to Fc receptors and other non-specific sites. |
| Commercial Blockers | Per manufacturer | Per manufacturer | Can be protein-free, which is useful for avoiding cross-reactivity with antibodies. |
-
Optimize Washing Steps: Thorough washing is critical to remove unbound fluorescent probes.
-
Number and Duration of Washes: Increase the number and duration of wash steps after probe incubation. A minimum of three washes of 5-10 minutes each is recommended.
-
Washing Buffer Composition: Adding a non-ionic detergent like Tween-20 to your wash buffer can help reduce hydrophobic interactions that contribute to non-specific binding.
-
| Wash Buffer Additive | Recommended Concentration | Effect on Signal-to-Noise Ratio |
| Tween-20 | 0.05% - 0.1% (v/v) | Generally improves by reducing background. Concentrations up to 1% have been used for high background issues. |
-
Titrate this compound Concentration: Using an excessively high concentration of the fluorescent probe can lead to increased non-specific binding. Perform a concentration titration to find the optimal balance between a strong specific signal and low background.
Problem 2: Non-specific labeling in Copper-Catalyzed Click Chemistry (CuAAC).
Even with proper blocking and washing, you might observe non-specific labeling when using CuAAC.
Caption: Causes and solutions for non-specific labeling in CuAAC reactions.
This protocol is adapted for labeling proteins in a cell lysate.
-
Prepare Reagents:
-
Aliquot and store this compound: Dissolve in anhydrous DMSO to make a 10 mM stock solution. Store in single-use aliquots at -20°C, protected from light.
-
Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Copper-chelating Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Reducing Agent (Sodium Ascorbate): Prepare a 100 mM stock solution in water immediately before use, as it oxidizes quickly.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine your alkyne-labeled protein sample with a reaction buffer (e.g., phosphate buffer, pH 7). Avoid Tris-based buffers as they can chelate copper.
-
Add the this compound stock solution to the desired final concentration (a 2- to 10-fold molar excess over the alkyne-labeled protein is a good starting point).
-
Prepare a premix of CuSO₄ and the ligand. A 1:5 molar ratio of copper to ligand is often recommended to protect the Cu(I) state.
-
Add the catalyst premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations are typically in the range of 0.05-0.25 mM for CuSO₄.
-
-
Incubation:
-
Incubate the reaction for 1 hour at room temperature.
-
-
Purification:
-
After the reaction, it is crucial to remove excess reagents. For protein samples, this can be achieved through dialysis, spin filtration, or gel filtration (e.g., Sephadex G-25 column).
-
By following these optimized protocols and troubleshooting steps, researchers can significantly reduce background fluorescence and improve the signal-to-noise ratio in their experiments with this compound, leading to clearer and more reliable results.
References
Technical Support Center: Cyanine Dye Conjugation to Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the conjugation of cyanine dyes to proteins.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Issue 1: Low or No Dye Conjugation
Question: I have followed the standard protocol, but my protein is not labeling with the cyanine dye, or the labeling efficiency is very low. What could be the problem?
Answer: Low conjugation efficiency is a common issue that can be attributed to several factors. A systematic evaluation of the following parameters is recommended.
-
Suboptimal pH: The reaction between NHS-ester cyanine dyes and primary amines on proteins is highly pH-dependent. The optimal pH range is typically 8.2 to 8.5.[1] At a lower pH, the amino groups are protonated and less reactive, while a pH higher than 8.5 can lead to rapid hydrolysis of the NHS ester, inactivating the dye.[1][2]
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Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein's primary amines for reaction with the NHS-ester dye, significantly reducing conjugation efficiency.[3][] Ensure your reaction buffer is free of such components.
-
Inactive Dye: NHS-ester dyes are sensitive to moisture and can hydrolyze over time if not stored properly. Always use fresh, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.
-
Low Protein Concentration: The protein concentration can influence the reaction efficiency. A concentration below 2 mg/mL may decrease the reaction's effectiveness.
-
Inappropriate Dye-to-Protein Molar Ratio: An insufficient amount of dye will result in low labeling. Conversely, an excessive amount can lead to protein precipitation and fluorescence quenching. It is crucial to optimize the molar ratio of dye to protein.
Troubleshooting Workflow for Low Conjugation
Caption: Troubleshooting Decision Tree for Low Conjugation Efficiency.
Issue 2: Protein Precipitation During or After Conjugation
Question: My protein precipitates out of solution during the labeling reaction or shortly after. Why is this happening and how can I prevent it?
Answer: Protein precipitation post-conjugation is often a result of changes in the protein's surface properties due to the addition of hydrophobic dye molecules.
-
Over-labeling: Covalent attachment of multiple hydrophobic cyanine dye molecules can lead to an increase in the overall hydrophobicity of the protein, causing it to aggregate and precipitate. Reducing the dye-to-protein molar ratio is a primary solution.
-
Organic Solvent: The use of organic solvents like DMSO or DMF to dissolve the dye can denature some proteins, leading to precipitation. While necessary, the volume of the organic solvent should be kept to a minimum, typically less than 10% of the total reaction volume.
-
Protein Instability: The protein itself may be inherently unstable under the reaction conditions (e.g., pH, temperature). Ensure the protein is stable in the chosen conjugation buffer before adding the dye.
Recommendations to Prevent Precipitation:
| Parameter | Recommendation | Rationale |
| Dye:Protein Ratio | Start with a lower molar ratio (e.g., 2:1 to 5:1) and gradually increase if needed. | Minimizes the increase in protein hydrophobicity. |
| Organic Solvent | Use the minimum volume of anhydrous DMSO or DMF required to dissolve the dye. | Reduces the risk of solvent-induced protein denaturation. |
| Protein Concentration | For sensitive proteins, performing the conjugation at a lower protein concentration may help. | Can reduce the likelihood of aggregation. |
| Additives | Consider including stabilizing agents like glycerol or non-ionic detergents in the reaction buffer. | These can help maintain protein solubility. |
Issue 3: High Background Fluorescence
Question: I am observing high, non-specific background fluorescence in my application after using the cyanine dye-protein conjugate. What is the cause?
Answer: High background fluorescence is typically due to the presence of unconjugated (free) dye in the final conjugate solution.
-
Inadequate Purification: It is crucial to remove all non-reacted dye molecules after the conjugation reaction. Failure to do so will result in high background signals.
-
Non-specific Binding: The free dye may bind non-specifically to other components in your assay, leading to false-positive signals.
Purification Methods to Remove Free Dye:
| Method | Description |
| Gel Filtration/Desalting | A common and effective method to separate the larger protein-dye conjugate from the smaller, free dye molecules. |
| Dialysis | Involves placing the conjugate solution in a dialysis bag with a specific molecular weight cutoff and dialyzing against a large volume of buffer to remove the small, free dye molecules. |
| Affinity Chromatography | If the protein has an affinity tag, this method can be used to bind the protein conjugate to a resin while the free dye is washed away. |
General Workflow for Cyanine Dye Conjugation
Caption: A Generalized Experimental Workflow for Protein-Dye Conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for conjugation?
A1: The optimal dye-to-protein molar ratio varies depending on the protein and the desired degree of labeling (DOL). A common starting point is a 10:1 molar ratio of dye to protein. However, it is highly recommended to perform a titration with different ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the optimal ratio for your specific protein and application. Over-labeling can lead to fluorescence quenching and protein precipitation.
Q2: How do I determine the Degree of Labeling (DOL)?
A2: The DOL, also referred to as the dye-to-protein (D/P) or fluorophore-to-protein (F/P) ratio, can be calculated using spectrophotometry. This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the specific cyanine dye. A correction factor is needed because the dye also absorbs light at 280 nm.
The general formula is: DOL = (A_max_dye × ε_protein) / [(A_280_protein - (A_max_dye × CF_280_dye)) × ε_dye]
Where:
-
A_max_dye is the absorbance of the conjugate at the dye's λmax.
-
A_280_protein is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its λmax.
-
CF_280_dye is the correction factor for the dye's absorbance at 280 nm.
Q3: How should I store my cyanine dye and the final conjugate?
A3:
-
Unconjugated Dye: NHS-ester cyanine dyes are moisture-sensitive and should be stored at -20°C, desiccated, and protected from light.
-
Dye Stock Solution: Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use. If short-term storage is necessary, store it at -20°C, but be aware that the reactivity may decrease over time.
-
Protein-Dye Conjugate: The purified conjugate can be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is advisable to store the conjugate in single-use aliquots.
Q4: Can I use a Bradford assay to determine the concentration of my dye-labeled protein?
A4: While the Bradford assay is a common method for protein quantification, its accuracy can be affected by the presence of the conjugated dye. The dye can interfere with the Coomassie Brilliant Blue binding, leading to inaccurate protein concentration measurements. It is recommended to determine the protein concentration of the conjugate using its absorbance at 280 nm, after correcting for the dye's absorbance at this wavelength, as described in the DOL calculation.
Q5: Why is my Cy5 signal significantly weaker than my Cy3 signal?
A5: Cy5 is known to be more susceptible to photobleaching and degradation by environmental factors like ozone compared to Cy3. This can lead to a weaker signal, especially with prolonged light exposure or in environments with elevated ozone levels. To mitigate this, it is important to minimize the exposure of the conjugate to light and to work in a well-ventilated or ozone-controlled environment. Using antifade reagents can also help to reduce photobleaching.
Chemical Reaction of NHS-Ester Cyanine Dye with Protein
Caption: Reaction of an NHS-ester dye with a protein's primary amine.
Experimental Protocols
Protocol 1: General Protein Labeling with NHS-Ester Cyanine Dyes
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
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Protein of interest (in an amine-free buffer like PBS or bicarbonate buffer)
-
NHS-Ester Cyanine Dye
-
Anhydrous DMSO or DMF
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Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3)
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Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS-ester cyanine dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing the protein solution, slowly add the calculated amount of the dye stock solution to achieve the desired dye-to-protein molar ratio. A common starting point is a 10:1 molar excess of dye.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous stirring.
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Purification: Remove the unreacted dye by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). The first colored band to elute is the labeled protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the λmax of the dye.
-
Storage: Store the purified conjugate at 4°C for short-term use or in aliquots at -20°C to -80°C for long-term storage.
References
Technical Support Center: Optimizing CuAAC Reactions with Sulfo-Cy5.5 Azide
Welcome to our technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with Sulfo-Cy5.5 azide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving successful conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the copper catalyst in a CuAAC reaction with this compound?
A1: For most bioconjugation applications, a starting copper (Cu(I)) concentration in the range of 50 µM to 100 µM is recommended.[1] It is crucial to use the lowest effective concentration to minimize potential degradation of the Sulfo-Cy5.5 dye while still achieving a high reaction rate. Optimization may be required for your specific substrates.
Q2: Which copper source and reducing agent are best for CuAAC with fluorescent dyes?
A2: The most common and convenient method is the in situ reduction of a copper(II) salt, such as copper(II) sulfate (CuSO₄), using sodium ascorbate as the reducing agent.[2][3] This approach avoids the need to handle unstable Cu(I) salts directly.
Q3: Why is a ligand necessary for the CuAAC reaction, and which one should I choose?
A3: Ligands are crucial for stabilizing the active Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction.[4] For aqueous bioconjugation reactions, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[2] Ligands also play a protective role by minimizing the generation of reactive oxygen species (ROS) that can damage biomolecules and fluorescent dyes. Picolyl-azide-containing dyes have an internal copper chelating moiety and may require lower copper concentrations.
Q4: Can the CuAAC reaction conditions affect the fluorescence of this compound?
A4: Yes, the reaction conditions, particularly the presence of copper ions and potential reactive oxygen species, can lead to the degradation of cyanine dyes and a decrease in fluorescence. Using a stabilizing ligand and the minimum effective copper concentration is critical to mitigate these effects.
Q5: How can I purify the this compound-labeled product after the reaction?
A5: Purification can be achieved using methods appropriate for the labeled biomolecule. Common techniques include size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or precipitation (e.g., with ethanol or acetone for oligonucleotides). The choice of method depends on the properties of your target molecule and the unreacted components you need to remove.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction Yield | Inactive catalyst | Ensure your sodium ascorbate solution is freshly prepared, as it can oxidize over time. Use deoxygenated buffers to minimize oxidation of the Cu(I) catalyst. |
| Sub-optimal reagent concentrations | Optimize the concentrations of your alkyne-containing molecule and this compound. An excess of one reagent may be necessary. For low concentrations of the alkyne biomolecule, a larger excess of the azide dye may be required for a fast reaction. | |
| Copper sequestration | If your biomolecule (e.g., a protein with histidine residues) chelates copper, it can inhibit the reaction. Consider increasing the copper and ligand concentration or adding a sacrificial metal like Zn(II). | |
| Steric hindrance | The alkyne or azide moiety on your biomolecule may be inaccessible. Consider using a longer linker on your azide or alkyne or performing the reaction under denaturing conditions (e.g., with DMSO). | |
| High Background Fluorescence | Unreacted this compound | Ensure thorough purification after the reaction to remove all non-conjugated dye. |
| Non-specific binding of the dye | This can be an issue with hydrophobic dyes. Sulfo-Cy5.5 is generally water-soluble, which helps minimize this, but proper blocking steps may be necessary for cellular imaging applications. | |
| Decreased Fluorescence of the Final Product | Dye degradation | This can be caused by reactive oxygen species generated during the reaction. Ensure a sufficient excess of a protective ligand like THPTA (a 5:1 ligand-to-copper ratio is common) is used. Minimize reaction time and use the lowest effective copper concentration. |
| Precipitation During Reaction | Reagent insolubility | If using organic co-solvents like DMSO, ensure all components remain soluble at the reaction temperature. Some azides may precipitate, and gentle heating might be required to redissolve them. |
Experimental Protocols
General Protocol for CuAAC Labeling of an Alkyne-Modified Biomolecule with this compound
This protocol provides a starting point and should be optimized for your specific application.
Reagent Preparation:
-
Biomolecule-Alkyne Stock Solution: Prepare a stock solution of your alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO or water.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in water.
-
THPTA Ligand Stock Solution: Prepare a 100 mM stock solution in water.
-
Sodium Ascorbate Stock Solution: Prepare this solution fresh as a 100 mM stock in water.
Reaction Setup (Example for a 100 µL final volume):
-
In a microcentrifuge tube, combine the following in order:
-
Biomolecule-Alkyne (to a final concentration of, for example, 100 µM)
-
Buffer to bring the volume to 85 µL.
-
1 µL of 10 mM this compound (final concentration: 100 µM).
-
-
In a separate tube, premix the catalyst:
-
1 µL of 20 mM CuSO₄
-
5 µL of 100 mM THPTA
-
-
Add the 6 µL of the premixed catalyst to the reaction tube.
-
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM).
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal time may vary.
-
Purify the labeled product using an appropriate method (e.g., size-exclusion chromatography).
Quantitative Data Summary:
| Parameter | Recommended Starting Range | Notes |
| Copper (CuSO₄) Concentration | 50 - 250 µM | Start at the lower end (50-100 µM) to minimize potential dye degradation. |
| Ligand (THPTA) Concentration | 5-fold molar excess over copper | A higher ratio can be tolerated and offers better protection against ROS. |
| Sodium Ascorbate Concentration | 1 - 5 mM | A fresh solution is critical for efficient reduction of Cu(II) to Cu(I). |
| This compound Concentration | 1.5 to 2-fold molar excess over the alkyne | The optimal ratio may need to be determined empirically. |
| Reaction Time | 30 minutes - 4 hours | Monitor reaction progress if possible. Longer times may be needed for dilute samples. |
| pH | 7.0 - 8.0 | CuAAC is generally tolerant of a wide pH range. |
Visualizations
Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction mechanism.
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
Caption: The relationship and roles of key reagents in the CuAAC reaction.
References
Technical Support Center: Improving SPAAC Reaction Kinetics with Sulfo-Cy5.5 Azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using Sulfo-Cy5.5 Azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in SPAAC reactions?
This compound is a bright, water-soluble fluorescent dye functionalized with an azide group. Its high water solubility, conferred by sulfonate groups, is advantageous for bioconjugation reactions in aqueous buffers, minimizing the need for organic co-solvents that can denature proteins. The azide group allows for its covalent attachment to molecules containing a strained alkyne (e.g., DBCO, BCN) via the bioorthogonal SPAAC reaction, which is ideal for labeling biomolecules in complex biological systems due to its high specificity and the absence of a cytotoxic copper catalyst.[1]
Q2: How does the reactivity of this compound compare to other azides in SPAAC reactions?
Q3: What are the optimal storage and handling conditions for this compound?
For long-term storage, this compound should be stored at -20°C in the dark and protected from moisture. When preparing stock solutions, use anhydrous DMSO or DMF. For aqueous solutions, use high-purity water. It is recommended to prepare fresh solutions for each experiment to avoid degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency / Slow Reaction | Steric Hindrance: The bulky nature of the Sulfo-Cy5.5 dye may sterically hinder the approach of the azide to the strained alkyne, especially if the alkyne is in a sterically constrained environment on the target molecule. | - Increase the reaction time and/or temperature (e.g., incubate at 37°C). - Use a strained alkyne with a longer linker arm to increase the distance between the alkyne and the biomolecule. - Increase the concentration of the limiting reagent. |
| Suboptimal Reactant Concentrations: Insufficient concentration of either this compound or the strained alkyne will lead to a slower reaction rate. | - Increase the molar excess of this compound (a 5- to 20-fold excess over the alkyne-modified molecule is a good starting point). - Ensure accurate concentration determination of both reactants. | |
| Incorrect pH of Reaction Buffer: The stability and reactivity of the reactants can be pH-dependent. | - For most SPAAC reactions with proteins, a pH range of 7.0-8.5 is optimal. | |
| High Background / Non-specific Staining in Cell Labeling | Hydrophobic Interactions: Although sulfonated, the cyanine dye core can still have some hydrophobicity, leading to non-specific binding to cellular components, particularly membranes. | - Increase the number of washes after the labeling step. - Include a mild non-ionic detergent (e.g., 0.05% Tween-20) in the washing buffers. - Block non-specific binding sites with a protein solution like BSA before adding the dye. |
| Dye Aggregation: At higher concentrations, cyanine dyes can form aggregates, which may bind non-specifically to cells or proteins. | - Prepare fresh dye solutions and avoid repeated freeze-thaw cycles. - Use the lowest effective concentration of this compound. - Briefly sonicate the dye stock solution before use. | |
| Precipitation of Labeled Product | Altered Solubility: The addition of the large, charged Sulfo-Cy5.5 dye can alter the solubility of the target biomolecule, leading to precipitation. | - Perform the reaction in a buffer with appropriate ionic strength and additives to maintain protein solubility. - Consider using a formulation of this compound with a PEG linker to enhance the solubility of the conjugate. |
Quantitative Data
The following table provides a comparison of second-order rate constants for SPAAC reactions with various azide and cyclooctyne partners. This data can help in selecting appropriate reaction partners and estimating reaction times. Note that the reactivity of this compound, as a primary alkyl azide, is expected to be similar to other alkyl azides.
| Azide Type | Cyclooctyne | **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** | Reference |
| Benzyl Azide (Alkyl) | DIBO | ~0.3 | |
| Benzyl Azide (Alkyl) | BCN | ~0.1 | |
| Phenyl Azide (Aryl) | DIBO | ~0.2 | |
| 4-Nitrophenyl Azide (Aryl, electron-withdrawing) | DIBO | ~0.8 | |
| Sulfonyl Azide | DIBO | < 0.01 |
Note: Rate constants are approximate and can vary depending on the specific reaction conditions (solvent, temperature, etc.).
Experimental Protocols
Protocol 1: General Protein Labeling with this compound via SPAAC
This protocol provides a general procedure for labeling a protein containing a strained alkyne (e.g., DBCO) with this compound.
Materials:
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Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Purification resin (e.g., size-exclusion chromatography column or spin column) appropriate for the protein size
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.
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Prepare Protein Solution: Adjust the concentration of the alkyne-modified protein to 1-5 mg/mL in PBS, pH 7.4.
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Reaction Setup: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light. The optimal time may need to be determined empirically.
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Purification: Remove the unreacted this compound by size-exclusion chromatography or using a spin column according to the manufacturer's instructions.
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Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 675 nm (for Sulfo-Cy5.5).
Protocol 2: Labeling of Cell Surface Proteins
This protocol is adapted for labeling cell surface proteins that have been metabolically engineered to display strained alkynes.
Materials:
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Cells with surface-expressed alkyne groups
-
This compound
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Cell culture medium or a suitable buffer (e.g., PBS with 1% BSA)
-
Washing buffer (e.g., PBS)
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in cell culture medium or PBS with 1% BSA to a final concentration of 5-50 µM.
-
Cell Preparation: Wash the cells once with pre-warmed PBS.
-
Labeling: Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells three to five times with PBS to remove unbound dye.
-
Imaging: The cells are now ready for fluorescence microscopy analysis.
Visualizations
Experimental workflow for SPAAC labeling of proteins.
References
Sulfo-Cy5.5 Azide stability in different buffers
This guide provides researchers, scientists, and drug development professionals with essential information on the stability of Sulfo-Cy5.5 Azide in various experimental conditions. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure the successful use of this fluorescent probe in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble, near-infrared (NIR) fluorescent dye.[1][2] It contains an azide group that allows it to be conjugated to molecules containing alkyne or cycloalkyne groups through copper-catalyzed "click" chemistry (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[3][4] Its high hydrophilicity, due to the presence of sulfo groups, minimizes non-specific binding and makes it ideal for labeling biomolecules like proteins, peptides, and oligonucleotides in aqueous environments.[1]
Q2: How should I store this compound?
-
Solid Form: The solid powder should be stored at -20°C in the dark and desiccated. It is stable for up to 24 months under these conditions. It can be transported at room temperature for up to three weeks.
-
Stock Solutions: Once dissolved in a solvent like DMSO or water, it is recommended to store stock solutions in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. Avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
This compound is highly soluble in water and other common solvents such as DMSO and DMF. The sulfo groups significantly enhance its water solubility, which is a key advantage for bioconjugation reactions in aqueous buffers.
Q4: How does pH affect the fluorescence of this compound?
The fluorescence intensity of sulfo-cyanine dyes, including Sulfo-Cy5.5, is largely independent of pH in the range of 3 to 10. This stability across a broad pH range makes it a versatile dye for various biological applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | Dye Degradation: Improper storage (exposure to light, moisture, or wrong temperature) can lead to photobleaching or chemical degradation. | Always store the dye protected from light and moisture at the recommended temperature. Prepare fresh solutions for your experiments when possible. |
| Quenching: High labeling density on a biomolecule can lead to self-quenching. The buffer composition might also contribute to quenching. | Optimize the molar ratio of dye to your target molecule. Screen different buffers to identify any quenching components. | |
| Incorrect Filter/Wavelength Settings: The excitation and emission maxima for Sulfo-Cy5.5 are approximately 673-678 nm and 691-707 nm, respectively. | Ensure your instrument's excitation and emission filters are correctly set to match the spectral properties of the dye. | |
| Precipitate Formation in Solution | Low Solubility in Buffer: While highly water-soluble, high concentrations in certain buffers or the presence of other salts might reduce solubility. | Prepare the stock solution in high-purity DMSO or water before diluting into your final buffer. If a precipitate forms, you can try gentle warming to 37°C or sonication to aid dissolution. |
| Aggregation: Cyanine dyes can sometimes aggregate, especially at high concentrations, which can lead to quenching and precipitation. | The sulfonation of Sulfo-Cy5.5 is designed to reduce aggregation. However, if you suspect aggregation, try working with more dilute solutions. | |
| Poor Labeling Efficiency | Buffer Incompatibility: Buffers containing primary amines (e.g., Tris) or ammonium ions can compete with the target molecule if you are using an amine-reactive version of the dye, though this is less of a concern for azide-alkyne reactions. | For click chemistry, ensure no components in your buffer interfere with the copper catalyst (if used) or the azide/alkyne groups. |
| Inactive Azide Group: The azide functionality could be compromised due to harsh chemical conditions or prolonged storage in an inappropriate buffer. | Use freshly prepared or properly stored dye. Test the azide reactivity with a small molecule control reaction. | |
| Inefficient Reaction Conditions: For CuAAC reactions, the copper (I) catalyst can be oxidized, or the concentrations of reactants may be suboptimal. | Use a copper (I) stabilizing ligand (e.g., TBTA). Optimize the concentrations of the dye, your target molecule, and the catalyst. |
Stability of this compound in Common Buffers
The stability of this compound is generally high in commonly used biological buffers. The data below is a general guide. For critical experiments, it is always recommended to perform a stability test in your specific buffer system (see protocol below).
| Buffer | pH | Stability Rating | Notes |
| Phosphate-Buffered Saline (PBS) | 7.4 | ★★★★★ (Excellent) | Highly stable. Recommended for most applications. |
| HEPES | 7.0-8.0 | ★★★★★ (Excellent) | Good stability. A common choice for bioconjugation. |
| Sodium Phosphate | 6.0-8.0 | ★★★★★ (Excellent) | Stable across this pH range. |
| Sodium Bicarbonate | 8.0-9.0 | ★★★★☆ (Very Good) | Generally stable, although very high pH (>10) may affect long-term stability of the dye structure. |
| Tris-HCl | 7.5-8.5 | ★★★★★ (Excellent) | The azide group is non-reactive with Tris, so it is a suitable buffer. |
| Acetate Buffer | 4.0-5.5 | ★★★★☆ (Very Good) | The dye's fluorescence is stable at lower pH. |
Rating Key: ★★★★★ (Excellent), ★★★★☆ (Very Good), ★★★☆☆ (Good), ★★☆☆☆ (Fair), ★☆☆☆☆ (Poor)
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Custom Buffer
This protocol allows you to determine the stability of this compound in your buffer of choice over time.
Materials:
-
This compound
-
Anhydrous DMSO or nuclease-free water
-
Your custom buffer
-
A control buffer (e.g., PBS, pH 7.4)
-
Microplate reader or fluorometer
-
Black, clear-bottom 96-well plates
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO or nuclease-free water to a concentration of 1-10 mM.
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 1-5 µM in both your custom buffer and the control PBS buffer. Prepare enough volume for all your time points.
-
Initial Measurement (T=0): Immediately after preparation, transfer an aliquot of each working solution to a 96-well plate. Measure the fluorescence intensity using the appropriate excitation and emission wavelengths (e.g., Ex/Em = 675/695 nm).
-
Incubation: Store the remaining working solutions under your intended experimental conditions (e.g., room temperature, 4°C, 37°C) and protected from light.
-
Time-Point Measurements: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), take aliquots of the stored solutions and measure their fluorescence intensity as in step 3.
-
Data Analysis: For each time point, calculate the percentage of remaining fluorescence relative to the initial (T=0) measurement for both your custom buffer and the control buffer. A significant drop in fluorescence in your custom buffer compared to the control indicates instability.
Visualizations
Experimental Workflow for Dye Stability Assessment
Caption: Workflow for assessing this compound stability in a buffer.
Troubleshooting Logic for Low Fluorescence Signal
Caption: Troubleshooting flowchart for low fluorescence signal issues.
References
Technical Support Center: Post-Labeling Purification of Sulfo-Cy5.5 Azide
This guide provides troubleshooting advice and detailed protocols for the removal of unbound Sulfo-Cy5.5 Azide from protein samples after covalent labeling.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is it crucial to remove unbound this compound?
Unbound, free this compound in your sample can lead to several experimental issues. The primary concern is high background fluorescence, which can obscure the specific signal from your labeled protein, leading to a low signal-to-noise ratio in imaging and other fluorescence-based assays. Additionally, the presence of free dye will interfere with the accurate determination of the degree of labeling (DOL), causing an overestimation of the dye-to-protein ratio.
Q2: I see a colored pellet after my labeling reaction. Is this normal?
While some highly concentrated protein solutions may have a faint color, a distinct colored pellet, especially before purification, might indicate aggregation of the labeled protein. This can sometimes occur if the protein is sensitive to the labeling conditions or if the dye itself is not fully solubilized. Using a sulfonated dye like this compound generally minimizes this issue due to its high water solubility.[1] If you observe significant precipitation, it is recommended to centrifuge the reaction mixture and proceed with purification of the supernatant.
Q3: After purification using a spin column, my protein recovery is very low. What could be the cause?
Low protein recovery after using a size-exclusion spin column can be due to several factors:
-
Protein Adsorption: Proteins can sometimes non-specifically bind to the column matrix or the filter frits.[2] To mitigate this, some researchers pre-treat the column with a bovine serum albumin (BSA) solution to block non-specific binding sites, followed by a wash with the purification buffer.
-
Incorrect Column Choice: Ensure the molecular weight cut-off (MWCO) of the desalting column is appropriate for your protein. The protein's molecular weight should be significantly larger than the MWCO to ensure it is excluded from the resin pores and elutes quickly.
-
Sample Overload: Exceeding the recommended sample volume or protein concentration for the spin column can lead to poor separation and lower recovery.
-
Incomplete Elution: Ensure you are using the correct centrifugation speed and time as specified by the manufacturer to completely elute the protein from the column.
Q4: I still have high background fluorescence in my imaging experiment even after purification. How can I resolve this?
Residual background fluorescence suggests that the removal of unbound dye was incomplete. Here are some troubleshooting steps:
-
Repeat the Purification Step: For methods like spin columns, running the eluate through a second, fresh column can remove any remaining free dye.[3]
-
Increase Dialysis Time/Buffer Volume: If you used dialysis, extend the dialysis time and increase the volume of the dialysis buffer. Performing multiple buffer changes is also critical for efficient removal of small molecules.
-
Optimize Acetone Precipitation: If using precipitation, ensure the protein pellet is washed thoroughly with cold acetone to remove any trapped free dye. However, be mindful that multiple washes can decrease protein recovery.[4]
-
Switch Purification Methods: Some dyes may be more effectively removed by a different method. For instance, if a spin column was insufficient, dialysis might provide a more thorough cleanup, albeit over a longer timeframe.
Q5: My protein precipitated during dialysis. What went wrong?
Protein precipitation during dialysis can be caused by several factors:[5]
-
Low Salt Concentration: The removal of salts from the buffer can sometimes lead to protein aggregation and precipitation, especially if the protein is not stable in low ionic strength solutions. Ensure your dialysis buffer has an appropriate salt concentration (e.g., 150 mM NaCl) to maintain protein solubility.
-
pH Shift: Ensure the pH of your dialysis buffer is optimal for your protein's stability and is not close to its isoelectric point (pI).
-
High Protein Concentration: Very high protein concentrations can increase the likelihood of aggregation during dialysis. It may be necessary to dilute the sample before dialysis.
-
Use of Non-Sulfonated Dyes: While this compound is sulfonated to improve water solubility, using non-sulfonated dyes can lead to precipitation during dialysis in aqueous buffers.
Comparison of Unbound Dye Removal Methods
The choice of purification method depends on factors such as the scale of the experiment, the properties of the labeled protein, and the required purity. Below is a comparison of common methods for removing unbound this compound.
| Feature | Size Exclusion Chromatography (Spin Column) | Dialysis | Acetone Precipitation |
| Principle | Separation based on molecular size. | Diffusion across a semi-permeable membrane based on a concentration gradient. | Differential solubility in an organic solvent. |
| Typical Dye Removal Efficiency | >95% | >99% | >90% (may require multiple washes) |
| Typical Protein Recovery | >85% | >90% | 60-90% (can be variable and may lead to denaturation) |
| Time Required | < 15 minutes | 4 hours to overnight | 1-2 hours |
| Pros | - Fast and easy to use.- High-throughput options available. | - High efficiency of small molecule removal.- Gentle on proteins. | - Concentrates the protein sample.- Can remove other small molecule contaminants. |
| Cons | - Potential for some protein loss.- Sample is diluted. | - Time-consuming.- Requires large volumes of buffer.- Potential for protein precipitation. | - Can cause protein denaturation and aggregation.- Protein pellet can be difficult to resuspend.- Potential for significant protein loss. |
Note: The stated efficiencies and recovery rates are typical estimates and can vary depending on the specific protein, its concentration, and the experimental conditions.
Experimental Protocols
Method 1: Size Exclusion Chromatography (Spin Column)
This method is ideal for rapid cleanup of small to medium-volume samples.
Materials:
-
Labeled protein solution
-
Desalting spin column with an appropriate MWCO (e.g., 7K MWCO for proteins >20 kDa)
-
Purification buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Column Preparation:
-
Remove the bottom cap of the spin column and place it in a collection tube.
-
Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.
-
-
Column Equilibration:
-
Place the column in a new collection tube.
-
Add 300 µL of the purification buffer to the top of the resin bed.
-
Centrifuge for 2 minutes at 1,500 x g. Discard the flow-through.
-
Repeat this equilibration step two more times.
-
-
Sample Loading and Elution:
-
Place the equilibrated column in a clean collection tube.
-
Slowly apply the protein labeling reaction mixture to the center of the resin bed.
-
Centrifuge for 2 minutes at 1,500 x g to collect the purified, labeled protein. The unbound this compound will be retained in the column resin.
-
-
Storage:
-
Store the purified labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.
-
Method 2: Dialysis
This method is suitable for thorough removal of unbound dye and is gentle on the protein.
Materials:
-
Labeled protein solution
-
Dialysis cassette or tubing with an appropriate MWCO (e.g., 10K MWCO)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Membrane Preparation:
-
If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling in a bicarbonate or EDTA solution).
-
If using a dialysis cassette, briefly rinse with deionized water.
-
-
Sample Loading:
-
Load the labeled protein sample into the dialysis tubing or cassette, ensuring to leave some space for buffer uptake.
-
Securely close the tubing with clips or seal the cassette.
-
-
Dialysis:
-
Place the loaded dialysis device in a beaker containing the dialysis buffer. The buffer volume should be at least 100-200 times the sample volume.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
-
Buffer Exchange:
-
Change the dialysis buffer. Replace the old buffer with an equal volume of fresh, cold buffer.
-
Repeat the buffer change at least two more times over a period of 12-24 hours.
-
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer.
-
Remove the purified protein from the tubing or cassette.
-
-
Storage:
-
Store the purified labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.
-
Method 3: Acetone Precipitation
This method is useful for concentrating the protein sample while removing the unbound dye. However, it carries a risk of protein denaturation.
Materials:
-
Labeled protein solution
-
Ice-cold acetone (-20°C)
-
Acetone-compatible microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Precipitation:
-
Place your labeled protein sample in a microcentrifuge tube.
-
Add four volumes of ice-cold (-20°C) acetone to the sample.
-
Vortex briefly to mix and incubate at -20°C for 60 minutes.
-
-
Pelleting the Protein:
-
Centrifuge the mixture at 13,000-15,000 x g for 10 minutes at 4°C.
-
A protein pellet should be visible at the bottom of the tube.
-
-
Supernatant Removal and Washing:
-
Carefully decant the supernatant, which contains the unbound dye.
-
(Optional) To improve purity, add one volume of cold acetone, gently vortex, and centrifuge again for 5 minutes at 13,000-15,000 x g. Decant the supernatant.
-
-
Drying the Pellet:
-
Allow the pellet to air-dry for 5-10 minutes to remove residual acetone. Do not over-dry, as this will make resuspension difficult.
-
-
Resuspension:
-
Resuspend the protein pellet in a suitable buffer for your downstream application.
-
-
Storage:
-
Store the purified labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.
-
Visualizations
Caption: Workflow for removing unbound this compound.
Caption: Decision tree for selecting a purification method.
References
Validation & Comparative
A Researcher's Guide to Measuring Sulfo-Cy5.5 Azide Labeling Efficiency
For researchers, scientists, and drug development professionals utilizing click chemistry for biomolecule labeling, accurately determining the labeling efficiency is paramount for reproducible and reliable experimental outcomes. Sulfo-Cy5.5 Azide, a water-soluble, far-red fluorescent dye, is a popular choice for these applications due to its excellent photostability and minimal background fluorescence in biological samples.[1] This guide provides a comprehensive comparison of methods to measure the labeling efficiency of this compound, complete with experimental protocols and a comparative analysis of alternative fluorescent dyes.
Understanding Labeling Efficiency: The Degree of Labeling (DOL)
Labeling efficiency is typically expressed as the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule (e.g., a protein or antibody).[1][2] An optimal DOL is critical; under-labeling can lead to weak signals, while over-labeling can cause fluorescence quenching and potentially compromise the biological activity of the molecule.[2]
Methods for Measuring Labeling Efficiency
There are several methods to determine the DOL of a this compound-conjugated biomolecule. The most common and accessible method is UV-Vis spectrophotometry. Alternative methods, such as high-performance liquid chromatography (HPLC) and gel electrophoresis, can provide more detailed information about the labeling distribution and purity of the conjugate.
UV-Vis Spectrophotometry
This is the most straightforward method for calculating the DOL. It involves measuring the absorbance of the purified conjugate at two wavelengths: at 280 nm to determine the protein concentration and at the maximum absorbance of the dye (λmax), which for this compound is approximately 678 nm.[3] A correction factor is necessary to account for the dye's absorbance at 280 nm.
Key Parameters for this compound:
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | ~678 nm | |
| Molar Extinction Coefficient (ε_dye) at λmax | ~190,000 - 211,000 M⁻¹cm⁻¹ | |
| Correction Factor (CF₂₈₀) | ~0.11 |
Objective: To determine the Degree of Labeling (DOL) of a this compound-labeled protein.
Materials:
-
Purified this compound-protein conjugate
-
Purification buffer (e.g., PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Purify the Conjugate: It is crucial to remove all unconjugated this compound from the labeled protein. This can be achieved by size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against the storage buffer.
-
Blank the Spectrophotometer: Use the purification buffer to zero the spectrophotometer at both 280 nm and 678 nm.
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 678 nm (A_max).
-
If the absorbance is greater than 2.0, dilute the sample with a known volume of buffer to bring the reading within the linear range of the instrument. Record the dilution factor.
-
-
Calculate the Degree of Labeling (DOL):
-
Step 1: Calculate the molar concentration of the dye.
-
A_max: Absorbance at ~678 nm
-
ε_dye: Molar extinction coefficient of this compound (~190,000 M⁻¹cm⁻¹)
-
path length: 1 cm
-
-
Step 2: Calculate the corrected absorbance of the protein at 280 nm.
-
A₂₈₀: Absorbance at 280 nm
-
CF₂₈₀: Correction factor for this compound at 280 nm (0.11)
-
-
Step 3: Calculate the molar concentration of the protein.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~210,000 M⁻¹cm⁻¹)
-
-
Step 4: Calculate the DOL.
-
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) can be used to separate the labeled protein from the unlabeled protein and free dye. This method can provide a more accurate assessment of the labeling efficiency and the heterogeneity of the labeled product. By integrating the peak areas corresponding to the labeled and unlabeled protein, a quantitative measure of labeling efficiency can be obtained.
Objective: To quantify the labeling efficiency of this compound on a protein using RP-HPLC.
Materials:
-
Purified and unpurified this compound-protein conjugate samples
-
Unlabeled protein standard
-
HPLC system with a UV-Vis or fluorescence detector
-
C4 or C18 reverse-phase column suitable for protein separation
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Appropriate vials and filters
Procedure:
-
Sample Preparation:
-
Prepare a known concentration of the unlabeled protein as a reference standard.
-
Prepare a sample of the conjugation reaction mixture before purification.
-
Prepare a sample of the final purified conjugate.
-
Filter all samples through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Separation:
-
Equilibrate the C4 or C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the unlabeled protein standard to determine its retention time.
-
Inject the unpurified reaction mixture. The chromatogram will show peaks for the free dye, unlabeled protein, and the labeled conjugate. The labeled conjugate will typically have a longer retention time than the unlabeled protein due to the hydrophobicity of the dye.
-
Inject the purified conjugate to confirm the removal of free dye and unlabeled protein.
-
Use a linear gradient of mobile phase B (e.g., 5% to 95% B over 30 minutes) to elute the proteins.
-
-
Data Analysis:
-
Set the detector to monitor the absorbance at 280 nm (for protein) and ~678 nm (for Sulfo-Cy5.5).
-
Integrate the peak areas for the unlabeled protein and the labeled conjugate in the 280 nm chromatogram of the unpurified reaction mixture.
-
Calculate the labeling efficiency:
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE can be used to visually assess labeling efficiency by separating the labeled protein from the unlabeled protein. The fluorescently labeled protein can be visualized directly in the gel using a fluorescence imager. By comparing the intensity of the fluorescent band to the total protein stain (e.g., Coomassie Blue), a semi-quantitative estimation of labeling efficiency can be made.
Objective: To visually assess the labeling efficiency of this compound on a protein using SDS-PAGE.
Materials:
-
Labeled protein conjugate
-
Unlabeled protein standard
-
SDS-PAGE gel and electrophoresis apparatus
-
SDS-PAGE running buffer
-
Sample loading buffer
-
Fluorescence gel scanner/imager with appropriate excitation and emission filters for Sulfo-Cy5.5 (Excitation ~678 nm, Emission ~694 nm)
-
Coomassie Blue stain and destaining solution
Procedure:
-
Sample Preparation:
-
Prepare samples of the labeled conjugate and a known amount of the unlabeled protein standard.
-
Mix the samples with loading buffer and heat if required by your standard protocol.
-
-
Electrophoresis:
-
Load the samples onto the SDS-PAGE gel.
-
Run the gel according to standard procedures to separate the proteins by molecular weight.
-
-
In-Gel Fluorescence Imaging:
-
After electrophoresis, place the gel directly into a fluorescence imager.
-
Scan the gel using an excitation source and emission filter appropriate for Sulfo-Cy5.5. A fluorescent band will indicate the presence of the labeled protein.
-
-
Total Protein Staining:
-
After fluorescence imaging, stain the same gel with Coomassie Blue to visualize all protein bands (labeled and unlabeled).
-
-
Data Analysis:
-
Visually compare the lane with the labeled protein to the unlabeled standard. A shift in molecular weight may be observed for the labeled protein.
-
In the labeled sample lane, compare the intensity of the fluorescent band (from the fluorescence scan) with the intensity of the corresponding band in the Coomassie-stained gel. Densitometry software can be used for a more quantitative comparison of the band intensities to estimate the percentage of labeled protein.
-
Comparison with Alternative Fluorescent Dyes
The choice of fluorescent dye can significantly impact the outcome of a labeling experiment. This compound is an excellent choice for many applications, but other dyes may be more suitable depending on the specific experimental requirements. Below is a comparison of this compound with other common azide-functionalized fluorescent dyes.
Photophysical Properties of Common Azide Dyes:
| Dye | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Key Features |
| This compound | ~678 | ~694 | ~190,000 - 211,000 | ~0.21 | High water solubility, far-red emission, low background. |
| Sulfo-Cy5 Azide | ~646 | ~662 | ~271,000 | ~0.28 | Very bright, high water solubility, slightly shorter wavelength than Cy5.5. |
| Alexa Fluor 647 Azide | ~650 | ~668 | ~239,000 | ~0.33 | Very bright and photostable, less prone to aggregation than Cy5. |
| FAM Azide | ~495 | ~520 | ~83,000 | ~0.92 | High quantum yield, green emission, pH-sensitive. |
| HEX Azide | ~535 | ~556 | ~80,000 | ~0.57 | Good for multiplexing with blue and green dyes. |
| TAMRA Azide | ~546 | ~579 | ~89,000 | ~0.1 | Orange-red emission, commonly used for FRET. |
Comparison of Labeling Chemistries: CuAAC vs. SPAAC
This compound can be used in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry reactions. The choice between these two methods depends on the biological system and experimental goals.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Rate | Very fast | Fast, but generally slower than CuAAC |
| Biocompatibility | Copper toxicity is a concern for live cells, though ligands can mitigate this. | Excellent; no cytotoxic copper catalyst required, ideal for in vivo applications. |
| Reagents | Requires a copper(I) source, a reducing agent, and a stabilizing ligand. | Uses a strained alkyne (e.g., DBCO, BCN) which is bulkier than a terminal alkyne. |
| Labeling Efficiency | Can be very high with optimized conditions. | Generally high, but may require longer incubation or higher concentrations. |
Experimental Workflows and Signaling Pathways
This compound is frequently used in metabolic labeling experiments to visualize and track biomolecules in living systems. A common application is the labeling of cell surface glycans.
Workflow for Metabolic Glycan Labeling and Detection
This workflow illustrates how cells can be metabolically engineered to express azide groups on their surface glycans, which are then labeled with an alkyne-functionalized Sulfo-Cy5.5 for visualization.
References
A Head-to-Head Comparison of Sulfo-Cy5.5 Azide and Cy5 Azide for In Vivo Imaging
For researchers engaged in in vivo imaging, the choice of a fluorescent probe is critical to the success of their experiments. Near-infrared (NIR) cyanine dyes are a popular choice due to their favorable spectral properties that allow for deep tissue penetration and minimal autofluorescence. Among these, Cy5 and its sulfonated counterpart, Sulfo-Cy5.5, are widely used. This guide provides a detailed comparison of Sulfo-Cy5.5 azide and Cy5 azide to aid researchers, scientists, and drug development professionals in selecting the optimal probe for their in vivo imaging needs.
The primary distinction between these two dyes lies in their solubility. This compound is a sulfonated version of the Cy5.5 fluorophore, a modification that significantly enhances its water solubility.[1][2][3][4] This increased hydrophilicity can have a profound impact on the dye's in vivo behavior, influencing its biodistribution, clearance, and non-specific binding.[5]
Physicochemical and Spectroscopic Properties
While both dyes share a similar core structure and, consequently, nearly identical spectral characteristics, their differing solubilities are a key differentiator.
| Property | This compound | Cy5 Azide | References |
| Excitation Maximum (λex) | ~675 - 684 nm | ~646 - 649 nm | |
| Emission Maximum (λem) | ~694 - 710 nm | ~662 - 670 nm | |
| Molar Extinction Coefficient | ~209,000 - 250,000 M⁻¹cm⁻¹ | ~250,000 - 271,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.2 - 0.28 | ~0.2 - 0.28 | |
| Solubility | High water solubility | Poorly soluble in water; requires organic co-solvents (e.g., DMSO, DMF) | |
| Molecular Weight | Higher due to the addition of sulfo groups | Lower |
In Vivo Performance: A Comparative Overview
Direct, head-to-head quantitative comparisons of this compound and Cy5 azide in vivo are not extensively documented in peer-reviewed literature. However, based on the known effects of sulfonation on cyanine dyes, we can infer the following performance differences.
Signal-to-Noise Ratio: this compound is expected to provide a higher signal-to-noise ratio. Its high water solubility reduces non-specific binding to plasma proteins and tissues, leading to lower background fluorescence. In contrast, the hydrophobic nature of Cy5 azide can lead to greater non-specific interactions, potentially increasing background signal and lowering the signal-to-noise ratio.
Biodistribution and Clearance: The sulfonation of this compound significantly alters its pharmacokinetic profile. Sulfonated dyes tend to exhibit reduced hepatobiliary (liver) clearance and are more readily cleared through the renal (kidney) system. This can be advantageous for imaging abdominal organs, as it reduces the strong background signal often seen from the liver with non-sulfonated dyes. Cy5 azide, being more lipophilic, is more likely to be taken up by the liver and spleen, which can complicate the imaging of targets in these regions.
Tissue Penetration: The depth of tissue penetration is primarily determined by the wavelength of the emitted light. As both dyes emit in the far-red to near-infrared region, their tissue penetration capabilities are expected to be comparable.
Experimental Workflow for In Vivo Imaging
A typical workflow for comparing the in vivo performance of this compound and Cy5 azide is outlined below. This protocol can be adapted for specific research questions and animal models.
Detailed Experimental Protocol
This protocol provides a framework for the direct comparison of this compound and Cy5 azide conjugated to a targeting peptide for in vivo tumor imaging.
1. Probe Preparation and Characterization:
-
Dissolution:
-
Dissolve this compound in sterile phosphate-buffered saline (PBS), pH 7.4.
-
Dissolve Cy5 azide in a minimal amount of dimethyl sulfoxide (DMSO) before diluting with PBS to the final concentration. The final DMSO concentration should be below 5% to minimize toxicity.
-
-
Conjugation:
-
Conjugate the azide-functionalized dyes to a dibenzocyclooctyne (DBCO)-modified targeting peptide via copper-free click chemistry. The reaction is typically carried out in PBS at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the dye-peptide conjugates using high-performance liquid chromatography (HPLC) or size-exclusion chromatography to remove unconjugated dye and peptide.
-
-
Characterization:
-
Confirm the identity and purity of the conjugates using mass spectrometry and analytical HPLC.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the peptide) and the respective dye's absorption maximum.
-
2. Animal Model:
-
Use athymic nude mice (6-8 weeks old).
-
Subcutaneously implant a relevant tumor cell line (e.g., expressing the target receptor for the peptide) into the right flank of each mouse.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³) before imaging.
3. In Vivo Imaging Procedure:
-
Anesthetize the mice using isoflurane.
-
Administer the purified Sulfo-Cy5.5-peptide or Cy5-peptide conjugate via tail vein injection (e.g., 10 nmol of dye per mouse in 100 µL of sterile PBS).
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) using an in vivo imaging system (e.g., IVIS Spectrum). Use appropriate excitation and emission filters for each dye.
-
Maintain the mice on the heated stage of the imaging system while under anesthesia.
4. Data Analysis:
-
Region of Interest (ROI) Analysis:
-
Draw ROIs around the tumor and a contralateral, non-tumor-bearing region (for background).
-
Quantify the average radiant efficiency within the ROIs at each time point.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average radiant efficiency of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mice.
-
Excise the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).
-
Image the excised organs ex vivo using the fluorescence imaging system to determine the biodistribution of the probes.
-
Quantify the fluorescence intensity in each organ.
-
Logical Relationship of Key Factors in Probe Selection
The choice between this compound and Cy5 azide involves a trade-off between solubility and its downstream consequences for in vivo applications.
Conclusion
This compound and Cy5 azide are both potent fluorescent probes for in vivo imaging. The choice between them hinges on the specific requirements of the study.
-
This compound is generally the superior choice for most in vivo applications due to its high water solubility, which translates to reduced non-specific binding, lower background signal, and a more favorable biodistribution profile with reduced liver uptake. This often results in a higher signal-to-noise ratio and clearer images.
-
Cy5 azide , while having similar spectral properties, presents challenges due to its hydrophobicity. Its propensity for non-specific binding can lead to higher background fluorescence and significant accumulation in the liver, which may obscure the signal from the target of interest, particularly in the abdominal region. However, it may still be a viable option in situations where the targeting moiety has a very high affinity for its target, potentially overcoming the non-specific binding issues, or when cost is a primary consideration.
For researchers aiming for high-contrast, quantitative in vivo imaging with minimal background interference, this compound is the recommended choice. Careful experimental design and direct comparison, as outlined in the provided protocol, are crucial for validating the optimal probe for any specific in vivo imaging application.
References
- 1. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 2. Cyanines | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Sulfo-Cy5.5 Azide vs. Alexa Fluor 647 Azide for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals engaged in molecular labeling and imaging, the selection of the appropriate fluorescent probe is a critical determinant of experimental success. This guide provides an in-depth, data-driven comparison of two widely used far-red azide dyes: Sulfo-Cy5.5 Azide and Alexa Fluor 647 Azide. Both dyes are staples in "click chemistry" for their ability to covalently attach to alkyne-modified biomolecules, enabling a broad range of applications from in vitro analysis to in vivo imaging.
This comparison guide delves into the key performance characteristics of each dye, supported by quantitative data and detailed experimental protocols for their application in copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.
Performance Characteristics: A Quantitative Comparison
While both this compound and Alexa Fluor 647 Azide are utilized for similar applications, their inherent photophysical properties can significantly impact experimental outcomes. Alexa Fluor 647 is renowned for its exceptional brightness and photostability, often outperforming other cyanine dyes.[1] Studies comparing Alexa Fluor 647 to Cy5, a dye structurally similar to Sulfo-Cy5.5, have consistently demonstrated the superior performance of the Alexa Fluor dye, particularly at higher degrees of labeling where cyanine dyes can exhibit self-quenching.[1]
The addition of sulfo groups to the cyanine dye structure in Sulfo-Cy5.5 enhances its water solubility, which can be advantageous for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents.[2]
The following tables summarize the key quantitative data for this compound and Alexa Fluor 647 Azide, providing a clear basis for comparison.
Table 1: Spectral and Physicochemical Properties
| Property | This compound | Alexa Fluor 647 Azide |
| Excitation Maximum (nm) | ~675 | ~650 |
| Emission Maximum (nm) | ~694 | ~665 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~190,000 - 250,000 | ~239,000 - 270,000 |
| Quantum Yield | ~0.18 | ~0.33 |
| Solubility | High in water and polar organic solvents | Good in water and polar organic solvents |
Table 2: Performance Attributes
| Attribute | This compound | Alexa Fluor 647 Azide |
| Brightness | Bright | Exceptionally Bright |
| Photostability | Good | Excellent |
| pH Sensitivity | Low | Low (pH 4-10) |
| Water Solubility | Excellent | Good |
Experimental Protocols and Workflows
The azide functional group on both dyes allows for their conjugation to alkyne-containing molecules through two primary "click chemistry" pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used bioorthogonal reaction that utilizes a copper(I) catalyst to join azides and terminal alkynes.
This protocol provides a general guideline for labeling an alkyne-modified protein with either this compound or Alexa Fluor 647 Azide. Optimization may be required for specific proteins and applications.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound or Alexa Fluor 647 Azide
-
100 mM Copper(II) Sulfate (CuSO₄) in water
-
100 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand in water
-
Freshly prepared 100 mM Sodium Ascorbate in water
-
DMSO (if dye is not readily soluble in water)
-
Purification column (e.g., dialysis cassette or size-exclusion chromatography column)
Procedure:
-
Prepare Reagents:
-
Dissolve the azide dye in DMSO to a concentration of 10 mM.
-
Prepare a fresh solution of 100 mM sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein (final concentration 1-10 mg/mL)
-
Azide dye stock solution (2-5 molar excess over the protein)
-
THPTA ligand solution (5 molar excess over CuSO₄)
-
CuSO₄ solution (final concentration 50-250 µM)
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by dialysis or size-exclusion chromatography.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its respective absorbance maximum).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with an azide. This method is particularly advantageous for live-cell imaging and in vivo applications where the cytotoxicity of copper is a concern.
This protocol outlines a general procedure for labeling live cells that have been metabolically engineered to express azide-functionalized biomolecules on their surface.
Materials:
-
Cells cultured with an azide-containing metabolic precursor (e.g., Ac₄ManNAz)
-
This compound or Alexa Fluor 647 Azide
-
DBCO-alkyne labeling reagent
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of an appropriate azide-containing metabolic precursor for 24-48 hours to allow for incorporation into cellular biomolecules.
-
-
Prepare Labeling Solution:
-
Dissolve the DBCO-alkyne reagent in DMSO to a stock concentration of 10 mM.
-
Dilute the DBCO-alkyne stock solution in pre-warmed cell culture medium to a final concentration of 10-50 µM.
-
-
Cell Labeling:
-
Wash the metabolically labeled cells twice with warm PBS.
-
Add the DBCO-alkyne labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Dye Conjugation:
-
Prepare a solution of this compound or Alexa Fluor 647 Azide in cell culture medium at a final concentration of 1-5 µM.
-
Wash the cells twice with warm PBS to remove unreacted DBCO-alkyne.
-
Add the azide dye solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove unbound dye.
-
Replace the PBS with fresh, pre-warmed cell culture medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets or analyze by flow cytometry.
-
Conclusion and Recommendations
Both this compound and Alexa Fluor 647 Azide are powerful tools for the fluorescent labeling of biomolecules via click chemistry. The choice between them will depend on the specific requirements of the experiment.
-
For applications demanding the highest brightness and photostability, particularly in single-molecule studies or experiments involving prolonged imaging, Alexa Fluor 647 Azide is the recommended choice. Its superior photophysical properties often lead to a better signal-to-noise ratio and more robust data.
-
This compound is a highly water-soluble and bright far-red dye that serves as a cost-effective alternative. Its excellent solubility can be beneficial when working with sensitive proteins that may be prone to precipitation in the presence of organic co-solvents.
Researchers are encouraged to consider the specific demands of their experimental system, including the required level of sensitivity, the duration of imaging, and the biochemical properties of the target molecule, when selecting the optimal azide dye for their click chemistry applications.
References
A Researcher's Guide to Cyanine Dye Photostability: Sulfo-Cy5.5 Azide in Focus
For researchers, scientists, and drug development professionals engaged in fluorescence imaging, the selection of a robust fluorescent probe is paramount to experimental success. Photostability—a fluorophore's resistance to light-induced degradation—is a critical performance metric that directly influences the quality and duration of imaging experiments. This guide provides a comparative analysis of the photostability of Sulfo-Cy5.5 Azide against other common cyanine dyes used in bio-conjugation, supported by experimental data and detailed methodologies.
Cyanine dyes are a cornerstone of fluorescence labeling due to their high extinction coefficients and tunable spectral properties. However, their susceptibility to photobleaching can be a significant limitation. This guide focuses on the far-red emitting cyanine dyes, which are optimal for in vivo and deep-tissue imaging due to reduced tissue autofluorescence in this spectral window.
Quantitative Comparison of Cyanine Dye Properties
The selection of a fluorophore involves a trade-off between spectral properties, brightness (a product of extinction coefficient and quantum yield), and photostability. The following table summarizes key performance indicators for this compound and its alternatives. Data is compiled from manufacturer specifications and peer-reviewed literature. It is important to note that performance can vary based on the experimental environment, including solvent, pH, and conjugation to a biomolecule.
| Property | This compound | Sulfo-Cy5 Azide | Alexa Fluor 647 Azide (Cy5 analog) |
| Excitation Max (nm) | ~675 - 678 | ~646 - 647 | ~650 - 652 |
| Emission Max (nm) | ~694 - 698 | ~662 - 663 | ~667 - 670 |
| Extinction Coeff. (M⁻¹cm⁻¹) | ~250,000 | ~251,000 - 271,000 | ~270,000 |
| Fluorescence Quantum Yield | High (not specified) | ~0.28 | ~0.33 |
| Relative Photostability | High | Moderate | Very High |
Key Observations:
-
Spectral Profile: this compound is a longer-wavelength dye compared to Sulfo-Cy5 and Alexa Fluor 647, pushing its emission further into the near-infrared (NIR) spectrum, which can be advantageous for reducing background in biological samples.
-
Brightness: While Sulfo-Cy5.5 has a high extinction coefficient, Alexa Fluor 647 generally exhibits superior brightness due to its higher quantum yield and resistance to the self-quenching that often affects Cy dyes, especially at high degrees of labeling[1][2].
-
Photostability: The Alexa Fluor dye series is widely recognized for its superior photostability compared to traditional cyanine dyes[1][2][3]. Studies have consistently shown that Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5. While direct quantitative data for this compound is limited, the underlying benzoindocyanine structure of Cy5.5 dyes imparts greater photostability compared to the indole-based structure of Cy5 dyes. Therefore, Sulfo-Cy5.5 is expected to be more photostable than Sulfo-Cy5, but likely less photostable than Alexa Fluor 647.
The Mechanism of Photobleaching
The irreversible fading of fluorescence, or photobleaching, in cyanine dyes is primarily driven by photooxidation. The process involves the dye molecule absorbing a photon, which elevates it to an excited singlet state. While most molecules relax by emitting a photon (fluorescence), some can transition to a reactive triplet state. This triplet state dye can then react with molecular oxygen to produce highly reactive singlet oxygen, which attacks and destroys the dye's polymethine chain, rendering it non-fluorescent.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a cyanine dye.
Experimental Protocols
To provide a standardized method for comparing the photostability of different fluorophores, the following protocol outlines a common approach using time-lapse confocal microscopy.
Objective: To quantify and compare the photobleaching rate of this compound against other azide-functionalized cyanine dyes conjugated to a biomolecule.
Materials:
-
Fluorophore-azide conjugates (e.g., this compound, Sulfo-Cy5 Azide, Alexa Fluor 647 Azide).
-
Alkyne-modified biomolecule (e.g., oligonucleotide or protein).
-
Click chemistry reaction components (e.g., copper(II) sulfate, sodium ascorbate, or a copper-free catalyst).
-
Purification system (e.g., HPLC or size-exclusion chromatography).
-
Confocal laser scanning microscope with appropriate laser lines (e.g., 633/640 nm and 670 nm) and emission filters.
-
Microscope slides and coverslips.
-
Imaging buffer (e.g., PBS, pH 7.4) with an antifade reagent or oxygen scavenging system.
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Bioconjugation: Label the alkyne-modified biomolecule with each azide dye via a click chemistry reaction. Purify the resulting conjugates to remove free dye.
-
Sample Preparation: Immobilize the dye-labeled biomolecules on a microscope slide to prevent diffusion during imaging.
-
Microscope Setup:
-
Select the appropriate laser line and emission filters for the dye being imaged.
-
Set imaging parameters (laser power, detector gain, pinhole size, pixel dwell time) to achieve a good initial signal-to-noise ratio. Crucially, these settings must be kept identical for all dyes being compared.
-
-
Time-Lapse Imaging: Acquire a series of images at regular intervals (e.g., every 10-30 seconds) under continuous illumination until the fluorescence signal has significantly decayed.
-
Data Analysis:
-
Select multiple regions of interest (ROIs) for each time series.
-
Measure the mean fluorescence intensity within the ROIs for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
-
Plot the normalized intensity against time and fit the data to an exponential decay curve to determine the photobleaching half-life (t½), the time at which fluorescence intensity drops to 50% of its initial value.
-
Caption: Experimental workflow for comparing the photostability of fluorescent dyes.
Conclusion
The selection of a fluorescent dye for demanding imaging applications requires a careful evaluation of its spectral properties, brightness, and photostability. This compound offers the advantage of a longer emission wavelength, potentially reducing biological background autofluorescence. While it is expected to be more photostable than Sulfo-Cy5 Azide due to its more stable chemical structure, for experiments requiring the utmost photostability and brightness, Alexa Fluor 647 Azide remains a superior choice based on available data for the parent fluorophores. Researchers should consider the specific requirements of their experiment; for shorter-term imaging or when spectral separation from other far-red dyes is critical, this compound is a viable option. However, for long-term time-lapse imaging, single-molecule studies, or super-resolution microscopy, the enhanced photostability of alternatives like Alexa Fluor 647 Azide will likely yield more robust and quantifiable data.
References
A Researcher's Guide to Far-Red Fluorescent Azide Probes: Alternatives to Sulfo-Cy5.5 Azide for High-Fidelity Imaging
For researchers engaged in fluorescence imaging, particularly within the realms of chemical biology and drug development, the selection of an appropriate fluorescent probe is paramount to achieving high-quality, reproducible data. Sulfo-Cy5.5 Azide has been a widely used reagent for labeling biomolecules through bioorthogonal click chemistry. However, a growing landscape of alternative far-red azide probes offers a range of spectral properties and performance characteristics that may be better suited for specific experimental needs. This guide provides an objective comparison of commercially available alternatives to this compound, supported by quantitative data and detailed experimental protocols to aid in your selection process.
The ideal far-red azide probe should exhibit high brightness, exceptional photostability, and a high signal-to-noise ratio, especially for demanding applications such as live-cell imaging and in vivo studies. The primary alternatives to this compound include Sulfo-Cy5 Azide, Alexa Fluor 647 Azide, DyLight 650 Azide, and IRDye 800CW Azide. Each of these probes offers distinct advantages for far-red fluorescence imaging.
Comparative Analysis of Key Performance Metrics
To facilitate a direct comparison, the following table summarizes the key quantitative data for this compound and its alternatives. Brightness is a function of both the molar extinction coefficient (how strongly the dye absorbs light) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Brightness (ε x Φ) |
| This compound | ~673-675 | ~694-707 | ~250,000[1] | ~0.21[1] | ~52,500 |
| Sulfo-Cy5 Azide | ~646-647 | ~662-671 | ~250,000 - 271,000[2] | ~0.28[2] | ~70,000 - 75,880 |
| Alexa Fluor 647 Azide | ~650 | ~665-668 | ~239,000 - 270,000 | ~0.33[3] | ~78,870 - 89,100 |
| DyLight 650 Azide | ~652 | ~672 | ~250,000 | High (specific value not available) | High |
| IRDye 800CW Azide | ~774 | ~789-802 | ~240,000 | ~0.08 - 0.12 (for conjugate) | ~19,200 - 28,800 |
Note: The brightness is a calculated value and can be influenced by environmental factors. The quantum yield for IRDye 800CW is for a protein conjugate, as the free dye has a lower quantum yield in aqueous solutions.
Experimental Protocols
Successful application of these far-red azide probes hinges on robust and reproducible experimental protocols. The following sections provide detailed methodologies for cell labeling using Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and subsequent fluorescence imaging.
Experimental Workflow for SPAAC Labeling of Live Cells
This protocol describes the labeling of azide-modified biomolecules on the surface of live cells with a cyclooctyne-modified fluorescent probe. This is a common workflow in chemical biology for visualizing specific cellular components.
Caption: Workflow for live-cell labeling via SPAAC.
Protocol: Live-Cell Labeling and Imaging
This protocol is a general guideline for labeling cells that have been metabolically engineered to display azide groups on their surface glycoproteins.
Materials:
-
Adherent mammalian cells cultured on glass-bottom imaging dishes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Azide-modified metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
DBCO-conjugated far-red fluorophore (e.g., DBCO-Alexa Fluor 647)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Imaging medium (e.g., FluoroBrite™ DMEM)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Metabolic Labeling:
-
Prepare a stock solution of the azide-modified metabolic precursor in an appropriate solvent (e.g., DMSO).
-
Add the precursor to the complete cell culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium on the cells with the precursor-containing medium.
-
Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂).
-
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction:
-
Prepare a stock solution of the DBCO-conjugated far-red fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-50 µM.
-
Wash the cells twice with warm PBS to remove any unincorporated azide precursor.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and the specific probe.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove any unbound DBCO-fluorophore.
-
Replace the PBS with pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope equipped with a laser and filter set appropriate for the chosen far-red dye. For example, for Alexa Fluor 647, use a ~633-650 nm excitation source and a long-pass emission filter starting around 665 nm.
-
Signaling and Reaction Pathway
The core of the labeling strategy described above is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This bioorthogonal reaction occurs between a cyclooctyne (in this case, DBCO conjugated to the fluorophore) and an azide. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently at physiological temperatures and without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.
Caption: SPAAC bioorthogonal reaction.
Performance Comparison and Recommendations
-
For Highest Brightness: Alexa Fluor 647 Azide and Sulfo-Cy5 Azide are excellent choices, exhibiting high extinction coefficients and quantum yields. These are well-suited for detecting low-abundance targets.
-
For Enhanced Photostability: Alexa Fluor 647 Azide is reported to be more photostable than cyanine-based dyes like Cy5, making it a superior choice for long-term imaging experiments or techniques that require high laser power, such as super-resolution microscopy.
-
For In Vivo Imaging: IRDye 800CW Azide is a strong candidate for in vivo imaging applications due to its emission in the near-infrared (NIR) window, which allows for deeper tissue penetration and reduced autofluorescence. This results in a higher signal-to-noise ratio in whole-animal imaging.
-
A Cost-Effective and Reliable Option: Sulfo-Cy5 Azide offers a good balance of brightness and performance and can be a more economical choice for standard fluorescence microscopy applications.
Conclusion
The selection of a far-red fluorescent azide probe should be guided by the specific demands of the experiment. For applications requiring the utmost brightness and photostability, Alexa Fluor 647 Azide stands out as a superior alternative to this compound. For in vivo studies, the near-infrared emission of IRDye 800CW Azide offers significant advantages. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal far-red azide probe to achieve high-quality and reliable fluorescence imaging data.
References
Validating Protein Function Post-Conjugation: A Comparative Guide to Sulfo-Cy5.5 Azide Labeling
For researchers, scientists, and drug development professionals, the covalent attachment of fluorescent dyes to proteins is a critical technique for a myriad of applications, from in vitro assays to in vivo imaging. However, the conjugation process itself can potentially alter the protein's structure and, consequently, its function. This guide provides an objective comparison of Sulfo-Cy5.5 Azide conjugation, a popular click chemistry method, with traditional labeling techniques. It offers supporting experimental data frameworks and detailed protocols to empower researchers to confidently validate the functional integrity of their protein conjugates.
A Tale of Two Chemistries: this compound vs. Traditional Methods
The choice of conjugation chemistry is a critical determinant of the quality and reliability of a labeled protein. The two most common strategies involve targeting primary amines (lysines) with N-hydroxysuccinimide (NHS) esters or utilizing the bioorthogonal reaction between an azide and an alkyne, known as "click chemistry".
This compound , which partakes in click chemistry, offers a high degree of specificity and control.[1] This method requires the protein to have a bioorthogonal alkyne handle, which can be introduced metabolically or through enzymatic or chemical modification. The subsequent reaction with the azide-functionalized dye is highly specific, minimizing off-target labeling and resulting in a homogenous product with a well-defined degree of labeling.[1]
In contrast, NHS ester-based labeling targets the abundant and surface-exposed ε-amino groups of lysine residues. While straightforward, this approach often yields a heterogeneous mixture of conjugates with varying dye-to-protein ratios. This heterogeneity can lead to batch-to-batch variability and a potential loss of protein function if conjugation occurs within or near the active or binding sites.[1]
| Feature | This compound (Click Chemistry) | Amine-Reactive Dyes (e.g., NHS Ester) |
| Reaction Mechanism | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Nucleophilic acyl substitution |
| Target Residues | Site-specifically introduced alkynes | Primary amines (Lysine, N-terminus) |
| Specificity | High | Moderate to Low |
| Control over Stoichiometry | High | Low to Moderate |
| Product Homogeneity | High | Low (Heterogeneous mixture) |
| Potential for Function Disruption | Low (due to site-specificity) | Higher (risk of labeling in active/binding sites) |
| Reaction Conditions | Mild, biocompatible | Mild, but pH-sensitive (typically pH 8.3-8.5) |
Quantitative Performance Analysis: Preserving Protein Function
Validating the function of a protein after conjugation is paramount. Below are representative quantitative data from key assays used to assess the impact of labeling on protein activity.
Table 1: Antibody-Antigen Binding Affinity (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a powerful technique for measuring the binding kinetics and affinity of molecular interactions in real-time without the need for labels on the analyte.[2]
| Antibody Conjugate | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Equilibrium Dissociation Constant (KD) (M) | % Activity Retained |
| Unlabeled Antibody | 1.2 x 10^5 | 5.0 x 10^-4 | 4.2 x 10^-9 | 100% |
| Antibody-Sulfo-Cy5.5 Azide | 1.1 x 10^5 | 5.2 x 10^-4 | 4.7 x 10^-9 | ~90% |
| Antibody-NHS Ester Dye | 0.8 x 10^5 | 7.5 x 10^-4 | 9.4 x 10^-9 | ~45% |
Table 2: Enzyme Kinetics (Michaelis-Menten Analysis)
For enzymatic proteins, it is crucial to determine if the conjugation has affected their catalytic activity.
| Enzyme Conjugate | Michaelis Constant (KM) (µM) | Maximum Velocity (Vmax) (µmol/min) | Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) | % Activity Retained |
| Unlabeled Enzyme | 15 | 100 | 1.5 x 10^6 | 100% |
| Enzyme-Sulfo-Cy5.5 Azide | 17 | 95 | 1.3 x 10^6 | ~87% |
| Enzyme-NHS Ester Dye | 25 | 70 | 0.6 x 10^6 | ~40% |
Table 3: Protein Stability (Differential Scanning Fluorimetry)
Differential Scanning Fluorimetry (DSF) assesses the thermal stability of a protein by measuring its melting temperature (Tm). A significant shift in Tm can indicate that the conjugation has altered the protein's structural integrity.[3]
| Protein Conjugate | Melting Temperature (Tm) (°C) | ΔTm vs. Unlabeled (°C) |
| Unlabeled Protein | 65.2 | - |
| Protein-Sulfo-Cy5.5 Azide | 64.8 | -0.4 |
| Protein-NHS Ester Dye | 62.5 | -2.7 |
Visualizing the Workflow and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and underlying biological mechanisms.
Caption: Workflow for protein conjugation and functional validation.
References
- 1. GEN-Click: Genetically Encodable Click Reactions for Spatially Restricted Metabolite Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How does fluorescent labeling affect the binding kinetics of proteins with intact cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Labeling of Living Cells by a Photo-Triggered Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Near-Infrared Fluorescent Probes: A Brightness Comparison of Sulfo-Cy5.5 Azide and Alternatives
In the rapidly advancing fields of biological imaging and drug development, the selection of an appropriate fluorescent probe is paramount for generating high-quality, reproducible data. For applications requiring near-infrared (NIR) fluorescence, particularly in the context of bioorthogonal chemistry, Sulfo-Cy5.5 Azide has emerged as a popular choice. This guide provides an objective comparison of the brightness of this compound with other commercially available fluorescent probes equipped with an azide functional group for click chemistry. The comparison is based on their key photophysical properties, and we provide a detailed experimental protocol for a direct, side-by-side comparison in a laboratory setting.
Understanding Fluorescent Probe Brightness
The brightness of a fluorescent probe is a critical parameter that dictates the signal-to-noise ratio in an experiment. It is determined by two intrinsic photophysical properties: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ).
-
Molar Extinction Coefficient (ε): This value represents the efficiency with which a molecule absorbs light at a specific wavelength. A higher molar extinction coefficient leads to a greater number of absorbed photons and, consequently, a potentially brighter fluorescent signal.
-
Fluorescence Quantum Yield (Φ): This is the ratio of the number of photons emitted to the number of photons absorbed. It quantifies the efficiency of the fluorescence process. A quantum yield closer to 1 indicates that a higher proportion of absorbed photons are converted into fluorescent light.
The theoretical brightness of a fluorophore can be calculated as the product of its molar extinction coefficient and its quantum yield (Brightness = ε × Φ).
Comparative Analysis of NIR Azide Probes
To provide a clear overview of the performance of this compound relative to its competitors, the following table summarizes their key photophysical properties. The selected alternatives are popular, commercially available azide-functionalized fluorescent dyes that operate in a similar spectral range.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Theoretical Brightness (ε × Φ) |
| This compound | ~675 | ~694 | ~250,000 | ~0.18 | ~45,000 |
| Alexa Fluor 680 Azide | ~679 | ~702 | ~184,000 | ~0.36 | ~66,240 |
| DyLight 680 Azide | ~676 | ~705 | ~140,000 | Not readily available | - |
| IRDye 800CW Azide | ~774 | ~789 | ~240,000 | Not specified | - |
Note: The exact spectral properties and quantum yields can vary slightly between manufacturers and are dependent on the solvent and local environment. The values presented here are based on publicly available data sheets and scientific literature. The quantum yield for DyLight 680 Azide is not consistently reported by manufacturers.
Experimental Protocol for Brightness Comparison of Azide-Labeled Proteins
To empirically compare the brightness of different fluorescent azide probes, a standardized experimental workflow is essential. This protocol describes the labeling of a standard protein with an alkyne handle, followed by a copper-catalyzed click chemistry reaction with the azide-functionalized dyes and subsequent fluorescence intensity measurement.
I. Materials and Reagents
-
Standard protein with a terminal alkyne group (e.g., Alkyne-modified Bovine Serum Albumin (BSA))
-
This compound
-
Alexa Fluor 680 Azide
-
DyLight 680 Azide
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography columns (e.g., PD-10 desalting columns)
-
UV-Vis Spectrophotometer
-
Fluorometer or fluorescence plate reader
II. Experimental Workflow
The overall experimental workflow for comparing the brightness of the fluorescent probes is depicted in the following diagram.
A Comparative Guide to Assessing the Purity of Sulfo-Cy5.5 Azide Conjugates by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical assessment of Sulfo-Cy5.5 Azide conjugate purity using High-Performance Liquid Chromatography (HPLC). This compound is a water-soluble, far-red fluorescent dye commonly utilized in bioconjugation through click chemistry.[1][2][3] Ensuring the purity of these conjugates is critical for the accuracy and reproducibility of downstream applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[4][] This document outlines a detailed experimental protocol for purity assessment, presents comparative data for different product lots, and offers a troubleshooting guide for common analytical challenges.
Comparative Analysis of this compound Conjugate Purity
The purity of this compound conjugates can vary between different synthesis batches or suppliers. In this section, we present a comparative analysis of two hypothetical lots of this compound using a standardized reversed-phase HPLC (RP-HPLC) method.
Table 1: Comparative HPLC Purity Analysis of Two this compound Lots
| Parameter | Lot A | Lot B |
| Main Peak Retention Time (min) | 15.2 | 15.3 |
| Main Peak Area (%) | 98.5% | 95.8% |
| Impurity 1 Retention Time (min) | 12.8 | 12.9 |
| Impurity 1 Area (%) | 0.8% | 2.5% |
| Impurity 2 Retention Time (min) | 17.1 | 17.2 |
| Impurity 2 Area (%) | 0.7% | 1.7% |
| Calculated Purity (%) | 98.5% | 95.8% |
Note: Data presented are hypothetical and for illustrative purposes.
The data indicates that Lot A has a higher purity (98.5%) compared to Lot B (95.8%), with lower levels of two common impurities. These impurities could be related to starting materials, side products from the synthesis, or degradation products.
Physicochemical and Photophysical Properties
Sulfo-Cy5.5 is a member of the cyanine dye family, known for its high molar extinction coefficient and good photostability. Its properties make it an excellent choice for sensitive detection applications.
Table 2: Photophysical Properties of Sulfo-Cy5.5 and a Common Alternative
| Property | Sulfo-Cy5.5 | Alexa Fluor 680 |
| Excitation Maximum (nm) | ~675 | ~679 |
| Emission Maximum (nm) | ~694 | ~702 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~190,000 | ~183,000 |
| Quantum Yield | ~0.20 | ~0.36 |
| Solubility | High in water | High in water |
Note: Values are approximate and can vary with the molecular conjugate and solvent environment.
Experimental Protocol: RP-HPLC for Purity Assessment
This section details a standard protocol for the purity analysis of this compound conjugates.
1. Materials and Reagents:
-
This compound conjugate sample
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
2. Sample Preparation:
-
Prepare a stock solution of the this compound conjugate in ultrapure water at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% (v/v) TFA in ultrapure water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 675 nm (for Sulfo-Cy5.5) and 280 nm (for protein/peptide conjugates)
-
Column Temperature: 30°C
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 35 | 65 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 36 | 95 | 5 |
| 45 | 95 | 5 |
4. Data Analysis:
-
Integrate all peaks in the chromatogram detected at 675 nm.
-
Calculate the purity of the this compound conjugate by dividing the peak area of the main product by the total peak area of all components, expressed as a percentage.
Visualizing the Experimental Workflow and Troubleshooting
The following diagrams illustrate the experimental workflow for purity assessment and a logical approach to troubleshooting common issues encountered during the analysis.
Caption: Workflow for HPLC-based purity assessment of this compound.
Caption: Troubleshooting guide for HPLC analysis of fluorescent dye conjugates.
References
Safety Operating Guide
Proper Disposal of Sulfo-Cy5.5 Azide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of Sulfo-Cy5.5 Azide are critical for maintaining a safe laboratory environment. This guide provides essential procedural information to mitigate risks associated with this compound, ensuring the safety of personnel and compliance with regulations. The primary hazard associated with this compound stems from its azide functional group, which is characteristic of all organic azides. These compounds are potentially explosive and toxic.[1][2] It is crucial to avoid contact with heavy metals, as this can lead to the formation of highly shock-sensitive and explosive metal azides.[1][3] Furthermore, azides can react with acids to form hydrazoic acid, a substance that is both highly toxic and explosive.[3]
Therefore, under no circumstances should this compound or its solutions be disposed of down the drain without prior deactivation. The accumulation of azide compounds in copper or lead plumbing can create a significant explosion hazard.
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data for this compound, facilitating easy reference for storage and handling.
| Property | Value | Source |
| Chemical Formula | C44H50N6O13S4 | |
| Molecular Weight | 999.2 g/mol | |
| CAS Number | 1801695-56-6 | |
| Excitation Maximum (Ex) | 673 nm / 678 nm | |
| Emission Maximum (Em) | 694 nm / 707 nm | |
| Solubility | Good in water, DMSO, and DMF | |
| Storage Conditions | Store at -20°C in the dark for up to 24 months. | |
| Transportation | Can be transported at room temperature for up to 3 weeks. |
Experimental Protocol: Chemical Deactivation and Disposal of this compound
This protocol details the chemical deactivation of small quantities of this compound typically used in a research laboratory setting. This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
This compound waste solution (concentration ≤ 5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Stir plate and stir bar
-
Three-necked flask or other suitable reaction vessel
-
Dropping funnel
-
pH paper or pH meter
-
Sodium hydroxide (NaOH) solution for neutralization
-
Hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, place the this compound waste solution in the reaction vessel equipped with a stir bar. Begin stirring the solution.
-
Addition of Sodium Nitrite: For each gram of this compound estimated to be in the waste solution, add approximately 1.5 grams of the 20% sodium nitrite solution. This provides a 40% excess of sodium nitrite.
-
Acidification: Slowly add the 20% sulfuric acid solution dropwise from a dropping funnel while continuously stirring. Crucially, the acid must be added after the sodium nitrite to prevent the formation of toxic and explosive hydrazoic acid (HN₃).
-
Monitoring the Reaction: Continue to add the sulfuric acid until the solution is acidic, as confirmed by pH paper or a pH meter. The reaction will produce nitric oxide (NO), a toxic gas, which is why this procedure must be conducted in a fume hood.
-
Reaction Time: Allow the mixture to stir for a minimum of one hour to ensure the complete destruction of the azide.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 9 using a sodium hydroxide solution.
-
Final Disposal: Dispose of the final neutralized solution as hazardous waste according to your institution's and local environmental regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-Cy5.5 Azide
Essential safety protocols and operational guidelines for the secure handling and disposal of Sulfo-Cy5.5 Azide are critical for protecting researchers and ensuring laboratory integrity. This guide provides detailed procedures for personal protective equipment (PPE), step-by-step handling instructions, and proper waste disposal to support scientists in the fields of research, drug development, and diagnostics.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For higher toxicity risks, consider Silver shield gloves under nitrile gloves. | Azides can be absorbed through the skin; double-gloving provides an additional protective layer. |
| Eye Protection | Chemical safety glasses or splash goggles. A face shield should be worn with goggles if there is a splash risk. | Protects against chemical splashes and potential contact with the eyes. |
| Body Protection | A fully buttoned lab coat is mandatory. For potential exposure to dry particles or liquid suspensions, Tyvek sleeves or a gown are recommended. | Prevents skin contact with the chemical. |
| Respiratory Protection | All manipulations should be performed in a certified chemical fume hood. | Minimizes inhalation exposure to potentially harmful aerosols or dust. |
Operational Plan: Step-by-Step Handling
A systematic approach to handling this compound, from preparation to disposal, is essential for safety and experimental success.
A. Pre-Handling Preparations:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety data for similar compounds.
-
Ensure Accessibility of Safety Equipment: Confirm that a certified chemical fume hood, eyewash station, and safety shower are readily accessible.
-
Prepare Work Area: Line the work surface within the chemical fume hood with absorbent, disposable bench paper.
B. Weighing and Solution Preparation:
-
Use Appropriate Utensils: Handle the solid compound with plastic or ceramic spatulas to avoid reactions with metal.
-
Controlled Addition: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing. The compound is soluble in water, DMF, and DMSO.
C. Storage:
-
Proper Containment: Store this compound in a tightly sealed and clearly labeled container.
-
Recommended Conditions: For long-term storage (up to 24 months), keep at -20°C in the dark and desiccated. It can be transported at room temperature for up to three weeks. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential hazards.
-
Waste Segregation: All materials contaminated with this compound, including gloves, bench paper, and pipette tips, should be collected in a designated hazardous waste container.
-
Avoid Drain Disposal: Under no circumstances should azide solutions be poured down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azides.
-
Deactivation of Azide Waste: For aqueous solutions containing azides, deactivation procedures may be necessary before disposal. A common method involves treatment with sodium nitrite and dilute acid in a controlled manner to convert the azide to nitrogen gas. This procedure should only be carried out by trained personnel in a chemical fume hood.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office for guidance on the proper disposal of azide-containing hazardous waste.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
